4,7-Diazaspiro[2.5]octane
Description
Structure
3D Structure
Properties
IUPAC Name |
4,7-diazaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-6(1)5-7-3-4-8-6/h7-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPYXXBIHMUZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571708 | |
| Record name | 4,7-Diazaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99214-52-5 | |
| Record name | 4,7-Diazaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4,7-diazaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel spirocyclic diamine, 4,7-diazaspiro[2.5]octane. This compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutics. This document details established synthetic routes, experimental protocols, and characterization data to support researchers in its application.
Introduction
This compound is a unique heterocyclic scaffold featuring a cyclopropane ring fused to a piperazine ring in a spirocyclic arrangement. This rigid three-dimensional structure is of significant interest in drug discovery as it allows for precise exit vectors for substituent placement, potentially leading to improved target affinity and selectivity. The presence of two nitrogen atoms at positions 4 and 7 offers versatile points for functionalization, making it an attractive intermediate for the synthesis of diverse compound libraries.
This guide will focus on the practical aspects of preparing and characterizing this compound, including its common N-protected derivatives, which are crucial for selective manipulation during multi-step syntheses.
Synthesis of this compound and Derivatives
Two primary synthetic routes for the construction of the this compound core have been reported in the literature, starting from either diethyl malonate or 1-aminocyclopropanecarboxylic acid. For practical applications requiring selective functionalization, the synthesis of the N-Boc protected analogue, tert-butyl this compound-7-carboxylate, is also described.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.
Experimental Protocols
Method 1: Synthesis from Diethyl Malonate
This multi-step synthesis involves the initial formation of a cyclopropane ring followed by a series of transformations to construct the piperazine ring.
Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate
-
To a solution of diethyl malonate (e.g., 288 g) in DMF (1.5 L) are added 1,2-dibromoethane (e.g., 405.4 g), potassium bicarbonate (e.g., 449.7 g), and a phase transfer catalyst such as tetrabutylammonium bromide (e.g., 1.67 g).
-
The reaction mixture is stirred at room temperature for approximately 16 hours, followed by heating to 100°C for 2 hours.
-
Reaction progress is monitored by TLC.
-
After completion, the mixture is cooled, and the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure to yield diethyl 1,1-cyclopropanedicarboxylate.[1]
Subsequent Steps: The synthesis proceeds through Hofmann rearrangement, hydrolysis, acylation for recyclization, and reduction to yield the this compound core.[1]
Method 2: Synthesis from 1-Aminocyclopropanecarboxylic Acid
This alternative route provides a more direct pathway to the spirocyclic core.
-
This method utilizes 1-aminocyclopropanecarboxylic acid as the starting material and proceeds through a series of reactions including esterification, amidation, and reduction to form the desired product.[2]
Protocol for N-Boc Protection: Synthesis of tert-butyl this compound-7-carboxylate
-
To a solution of this compound in a suitable solvent such as ethanol, add di-tert-butyl dicarbonate ((Boc)₂O).
-
The reaction is typically carried out in the presence of a base (e.g., NaOH or triethylamine) to facilitate the reaction.
-
The mixture is stirred at room temperature for several hours, and the reaction progress is monitored by TLC.
-
Upon completion, the product is isolated by extraction and purified by column chromatography.
Protocol for Boc Deprotection: Synthesis of this compound Dihydrochloride
-
The N-Boc protected this compound is dissolved in a suitable solvent such as dioxane or methanol.
-
A solution of 4M HCl in dioxane is added, and the mixture is stirred at room temperature.[3]
-
The reaction is typically complete within 30 minutes to 2 hours, as monitored by TLC.[4][5][6]
-
The solvent is removed under reduced pressure to yield the dihydrochloride salt of this compound.[3]
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following tables summarize the key characterization data for this compound and its N-Boc protected derivative.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₆H₁₂N₂ | 112.17 | - |
| tert-butyl this compound-7-carboxylate | C₁₁H₂₀N₂O₂ | 212.29 | Off-white to light yellow solid |
Spectroscopic Data
tert-butyl this compound-7-carboxylate
| Technique | Data |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 4.17 (brs, 4H), 2.23 (s, 2H), 1.48 (s, 9H).[7] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 154.85, 81.77, 79.43, 72.56, 35.81, 28.92.[7] |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H (if present on the other nitrogen), C-H, C-N, and C=O (from Boc group) stretching and bending vibrations are expected. |
| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₁H₂₁N₂O₂⁺: 213.1603, found value should be in close agreement. |
Purity Assessment
| Compound | Method | Typical Purity |
| tert-butyl this compound-7-carboxylate | HPLC | ≥98% |
Logical Workflow for Synthesis and Functionalization
The following diagram outlines the logical steps for the synthesis and subsequent derivatization of the this compound core, highlighting the importance of the N-Boc protecting group.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound and its valuable N-Boc protected intermediate. The detailed protocols and compiled characterization data serve as a practical resource for researchers in medicinal chemistry and drug development. The unique structural features of this spirocyclic diamine make it a promising scaffold for the design of novel therapeutic agents, and the methodologies outlined herein should facilitate its broader application in the scientific community. Further research to fully elucidate the experimental spectroscopic properties of the parent compound is encouraged.
References
- 1. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. tandf.figshare.com [tandf.figshare.com]
In-Depth Technical Guide to the Physicochemical Properties of 4,7-Diazaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4,7-diazaspiro[2.5]octane and its N-Boc protected derivative, which are of significant interest in medicinal chemistry and drug development. This document compiles available experimental and predicted data, outlines relevant experimental protocols, and visualizes the compound's role as a key synthetic building block.
Core Physicochemical Properties
This compound is a unique spirocyclic diamine that serves as a valuable scaffold in the synthesis of complex biologically active molecules. Its rigid three-dimensional structure is a desirable feature in drug design for optimizing binding to biological targets. Due to its primary application as a synthetic intermediate, it is often utilized in its N-protected form, most commonly as 4-Boc-4,7-diazaspiro[2.5]octane. The physicochemical properties of both the parent compound and its Boc-protected derivative are crucial for their handling, reaction optimization, and the pharmacokinetic profiling of the final drug candidates.
Data Presentation
The following tables summarize the available quantitative data for this compound and its common derivative, 4-Boc-4,7-diazaspiro[2.5]octane. It is important to note that some of the data for the unprotected diamine are predicted values due to a lack of extensive experimental characterization in publicly available literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂ | PubChem[1] |
| Molecular Weight | 112.17 g/mol | PubChem[1] |
| Physical Appearance | Solid | CymitQuimica[2] |
| Boiling Point | 195 °C at 760 mmHg | BOC Sciences[] |
| Density | 1.05 g/cm³ | BOC Sciences[] |
| pKa (predicted) | 9.60 ± 0.20 | |
| LogP (predicted) | -0.5 | PubChem[1] |
| Topological Polar Surface Area | 24.1 Ų | PubChem[1] |
Table 2: Physicochemical Properties of 4-Boc-4,7-diazaspiro[2.5]octane
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₂ | Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers[4] |
| Molecular Weight | 212.29 g/mol | |
| Physical Appearance | Off-white to light yellow solid | Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers[4] |
| Melting Point | 70-75 °C | 4-Boc-4,7-diazaspiro[2.5]octane: High-Purity Pharmaceutical Intermediate for API Synthesis[5] |
| Boiling Point | 301.3 °C at 760 mmHg | Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers[4] |
| Density | ~1.1 g/cm³ | Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers[4] |
| Solubility | Soluble in DMSO, methanol, and dichloromethane; insoluble in water. | 4-Boc-4,7-diazaspiro[2.5]octane: High-Purity Pharmaceutical Intermediate for API Synthesis[5] |
| Refractive Index | 1.521 | Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers[4] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not widely published. However, standard methodologies for compounds of this class can be applied.
Synthesis of this compound
The synthesis of this compound and its derivatives is described in several patents. A general synthetic approach involves the construction of the spirocyclic core followed by functional group manipulations. One common route starts from 1-aminocyclopropanecarboxylic acid and proceeds through several steps including reduction and cyclization to form the diazaspirooctane ring system.[6] The final deprotection of a protecting group like Boc or benzyl yields the parent compound.
Determination of pKa
The dissociation constants (pKa) of a diamine like this compound can be determined experimentally using potentiometric titration.
Methodology:
-
A solution of the compound of known concentration is prepared in deionized water or a suitable co-solvent if the solubility is low.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH versus volume of titrant added) is plotted.
-
The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a diamine, two pKa values are expected.
Determination of LogP (Octanol-Water Partition Coefficient)
The LogP value, a measure of lipophilicity, is a critical parameter in drug development. The shake-flask method is a standard procedure for its experimental determination.
Methodology:
-
A solution of this compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient (P).
Role in Synthetic Chemistry and Drug Development
This compound is a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical industry. Its rigid spirocyclic structure allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The Boc-protected form, 4-Boc-4,7-diazaspiro[2.5]octane, is commonly used to introduce the diazaspiro[2.5]octane moiety into a target molecule. The Boc group can be easily removed under acidic conditions to liberate the secondary amine for further functionalization.
The following diagram illustrates a generalized synthetic workflow for the utilization of this compound in the synthesis of a potential drug candidate.
Caption: Synthetic utility of this compound in drug discovery.
This whitepaper provides a summary of the current knowledge on the physicochemical properties of this compound. Further experimental validation of the predicted data is encouraged to provide a more complete profile of this important synthetic intermediate.
References
- 1. 4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
Spectroscopic Data of 4,7-Diazaspiro[2.5]octane Derivatives: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data available for various derivatives of 4,7-diazaspiro[2.5]octane. This information is crucial for researchers, scientists, and professionals involved in drug development and medicinal chemistry, where this scaffold serves as an important building block. This document presents quantitative spectroscopic data in structured tables, details experimental protocols for key analytical techniques, and visualizes experimental workflows.
Spectroscopic Data of this compound Derivatives
The following tables summarize the available spectroscopic data for selected this compound derivatives.
Table 1: Spectroscopic Data for tert-Butyl 7-(2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxo-1,6-dihydropyridin-3-yl)benzyl)-4,7-diazaspiro[2.5]octane-4-carboxylate and its Hydrochloride Salt
| Compound | Spectroscopic Data |
| tert-Butyl 7-(2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxo-1,6-dihydropyridin-3-yl)benzyl)-4,7-diazaspiro[2.5]octane-4-carboxylate | ¹H NMR (400 MHz, DMSO-d6): δ 7.51 (s, 1H), 6.54 (s, 2H), 3.77 (s, 6H), 3.61 – 3.41 (br m, 2H), 3.45 (s, 3H), 2.43 – 2.13 (br m, 4H), 2.08 – 2.00 (br m, 6H), 1.37 (s, 9H), 0.81 (br s, 2H), 0.64 (br s, 2H). LCMS: m/z = 498.2 ([M+H]⁺) |
| 5-(4-((4,7-diazaspiro[2.5]octan-7-yl)methyl)-3,5-dimethoxyphenyl)-1,3,4-trimethylpyridin-2(1H)-one hydrochloride | ¹H NMR (400 MHz, DMSO-d6): δ 10.31 (br s, 1H), 7.53 (s, 1H), 6.69 (s, 2H), 3.87 (s, 6H), 3.68 – 3.37 (br m, 6H), 3.48 (s, 3H), 3.35 – 3.17 (br m, 2H), 2.09 (s, 3H), 2.06 (s, 3H), 1.31 – 1.18 (m, 2H), 1.12 – 1.01 (m, 2H). LCMS: m/z = 398.2 ([M+H]⁺) |
Table 2: Spectroscopic Data for tert-Butyl 7-(1-(2-fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate and its Deprotected Hydrochloride Salt
| Compound | Spectroscopic Data |
| tert-Butyl 7-(1-(2-fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate | ¹H NMR (300 MHz, DMSO-d6): δ 7.76-7.75 (d, 1H), 7.67-7.61 (m, 1H), 7.47-7.29 (m, 3H), 7.05-7.01 (t, 1H), 3.64-3.60 (m, 2H), 3.35-3.29 (m, 2H), 3.18 (s, 2H), 1.45 (s, 9H), 0.97-0.85 (m, 4H). LCMS: 99.51% (m/z= 429.2 [M+H]⁺)[1] |
| 1-(2-Fluorophenyl)-3-(4,7-diazaspiro[2.5]octan-7-yl)-1H-thieno[3,2-c]pyrazole Hydrochloride | ¹H NMR (400 MHz, DMSO-d6): δ 7.80-7.79 (d, 1H), 7.62-7.57 (t, 1H), 7.26-7.16 (m, 2H), 7.00-6.94 (m, 1H), 3.66-3.64 (brs, 2H), 3.48 (s, 2H), 3.37-3.34 (brs, 2H), 1.14-1.11 (m, 2H), 0.97-0.94 (m, 2H). Mass Spec: m/z = 329.2 [(M-HCl)+H]⁺[1] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques used in the characterization of this compound derivatives are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure and stereochemistry of the compounds.
Instrumentation: Bruker Avance (or equivalent) NMR spectrometer, typically operating at 300, 400, or 500 MHz for ¹H NMR and a corresponding frequency for ¹³C NMR.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent depends on the solubility of the analyte.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
Data Processing:
-
Apply a Fourier transform to the raw data.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compounds and to study their fragmentation patterns.
Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), often coupled with a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC).
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
For direct infusion analysis, the solution is introduced directly into the ion source.
-
For LC-MS or GC-MS, the sample is injected into the chromatograph for separation prior to entering the mass spectrometer.
Data Acquisition:
-
Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's properties.
-
For high-resolution mass spectrometry (HRMS), use an analyzer capable of high mass accuracy, such as a Time-of-Flight (TOF) or Orbitrap instrument, to determine the elemental composition.
-
Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or M⁺˙) to determine the molecular weight.
-
Analyze the isotopic pattern to confirm the elemental composition.
-
Interpret the fragmentation pattern to gain structural information. For spiro compounds, fragmentation may involve cleavage of the bonds adjacent to the spiro center.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer.
Sample Preparation (for solid samples):
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Data Analysis:
-
Identify the characteristic absorption bands corresponding to different functional groups (e.g., C=O stretch for carbonyls, N-H stretch for amines, C-H stretch for alkanes).
-
The presence of a Boc-protecting group is typically indicated by a strong carbonyl stretch around 1680-1700 cm⁻¹.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described above.
References
Technical Guide: Chemical Properties and Applications of 4,7-Diaza-spiro[2.5]octane (CAS 99214-52-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Diaza-spiro[2.5]octane, identified by CAS number 99214-52-5, is a unique heterocyclic compound featuring a spirocyclic system containing a cyclopropane ring fused to a piperazine ring. This structural motif imparts a three-dimensional character that is of increasing interest in medicinal chemistry and drug design. Its derivatives are recognized as important pharmaceutical intermediates.[1] This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and potential biological applications of this compound and its derivatives, with a focus on data relevant to researchers in drug development.
Chemical and Physical Properties
Comprehensive experimental data for the parent compound, 4,7-Diaza-spiro[2.5]octane, is limited in publicly accessible literature. However, computed properties and data for its common N-Boc protected derivative provide valuable insights.
4,7-Diaza-spiro[2.5]octane
| Property | Value | Source | Notes |
| Molecular Formula | C₆H₁₂N₂ | PubChem[2] | |
| Molecular Weight | 112.17 g/mol | PubChem[2] | |
| XLogP3-AA (Computed) | -0.5 | PubChem[2] | |
| Topological Polar Surface Area (Computed) | 24.1 Ų | PubChem[2] | |
| Hydrogen Bond Donor Count (Computed) | 2 | PubChem[2] | |
| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[2] | |
| Rotatable Bond Count (Computed) | 0 | PubChem[2] |
tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (Boc-protected derivative)
| Property | Value | Source | Notes |
| CAS Number | 674792-08-6 | ||
| Molecular Formula | C₁₁H₂₀N₂O₂ | ||
| Molecular Weight | 212.29 g/mol | ||
| Boiling Point | 301.3 °C at 760 mmHg | ||
| Density | ~1.1 g/cm³ | ||
| Refractive Index | 1.521 | ||
| Physical Form | Off-white to light yellow solid |
Experimental Protocols
Synthesis of 4,7-Diaza-spiro[2.5]octane Derivatives
The synthesis of 4,7-diaza-spiro[2.5]octane and its derivatives has been described in patent literature.[3][4] A general multi-step synthesis for the Boc-protected derivative is outlined below.
Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate [3]
-
Reactants: Diethyl malonate, 1,2-dibromoethane, potassium carbonate (K₂CO₃), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, Bu₄NBr).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure: A mixture of diethyl malonate, 1,2-dibromoethane, K₂CO₃, and Bu₄NBr in DMF is heated under reflux (e.g., at 80°C) for approximately 15 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield diethyl 1,1-cyclopropanedicarboxylate.
Step 2: Synthesis of Monoethyl 1,1-cyclopropanedicarboxylate [5]
-
Reactants: Diethyl 1,1-cyclopropanedicarboxylate and potassium hydroxide (KOH).
-
Solvent: Ethanol (EtOH).
-
Procedure: Diethyl 1,1-cyclopropanedicarboxylate is dissolved in ethanol and cooled in an ice bath. A solution of KOH is added slowly, maintaining a low temperature. The reaction is stirred for several hours at room temperature and monitored by TLC. After completion, the product is worked up to yield monoethyl 1,1-cyclopropanedicarboxylate.
Further steps involve Hofmann rearrangement, hydrolysis, acylation, cyclization, and reduction to obtain the 4,7-diaza-spiro[2.5]octane core, followed by protection of one of the nitrogen atoms with a Boc group.[3]
Biological Activity and Applications in Drug Discovery
While specific signaling pathways for 4,7-Diaza-spiro[2.5]octane are not extensively documented, the diazaspiro motif is of significant interest in medicinal chemistry as a bioisosteric replacement for piperazine.[6][7] Derivatives of diazaspiro compounds have been investigated for a range of biological activities.
Research has shown that diazaspiro cores can be incorporated into known pharmacophores to modulate their activity. For instance, the replacement of the piperazine moiety in the PARP inhibitor olaparib with diazaspiro cores led to analogues with varying PARP-1 affinity and effects on DNA damage and cytotoxicity.[6] This highlights the potential of the 4,7-diaza-spiro[2.5]octane scaffold in the development of novel therapeutics, particularly in oncology.
Another area of exploration for diazaspiro compounds is as ligands for sigma receptors. A study on diazaspiro cores as piperazine bioisosteres led to the development of compounds with nanomolar affinities for the σ2 receptor.[7]
The general workflow for the biological evaluation of a novel compound based on the 4,7-diaza-spiro[2.5]octane scaffold is depicted in the following diagram.
This workflow begins with the chemical synthesis and purification of the target compound. The purified compound is then subjected to in vitro evaluation, starting with target binding or enzyme inhibition assays to determine its potency and selectivity. Promising compounds proceed to cellular assays to assess their effects on cellular processes such as proliferation (cytotoxicity) and DNA damage. In parallel, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are conducted to evaluate the drug-like properties of the compound.
Conclusion
4,7-Diaza-spiro[2.5]octane is a valuable scaffold for the development of novel therapeutic agents. Its unique three-dimensional structure offers opportunities to explore new chemical space and develop compounds with improved pharmacological profiles compared to more traditional heterocyclic systems. While comprehensive experimental data on the parent compound is still emerging, the available information on its synthesis and the biological activities of its derivatives underscores its potential in drug discovery, particularly in the fields of oncology and neuroscience. Further research into the synthesis of diverse libraries based on this scaffold and their subsequent biological evaluation is warranted to fully exploit its therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. 4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]
- 4. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 5. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap [eureka.patsnap.com]
- 6. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands | MDPI [mdpi.com]
The Emergence of 4,7-Diazaspiro[2.5]octane: A Novel Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds that can unlock new therapeutic possibilities is a perpetual endeavor in medicinal chemistry. In recent years, the rigid and three-dimensional architecture of spirocyclic systems has garnered significant attention for its potential to improve potency, selectivity, and pharmacokinetic properties of drug candidates. Among these, the 4,7-diazaspiro[2.5]octane core has emerged as a particularly promising and versatile scaffold. Its unique topology, combining a cyclopropane ring with a piperazine-like moiety, offers a constrained yet adaptable framework for the design of a new generation of modulators for a variety of biological targets, including G-protein coupled receptors (GPCRs) and kinases.
This technical guide provides a comprehensive overview of the this compound scaffold, encompassing its synthesis, derivatization, and applications in medicinal chemistry. It aims to equip researchers and drug development professionals with the foundational knowledge required to leverage this novel scaffold in their therapeutic programs.
Physicochemical Properties and Synthetic Strategies
The this compound core, with a molecular formula of C₆H₁₂N₂ and a molecular weight of 112.17 g/mol , presents a unique set of physicochemical properties.[1] The spirocyclic nature of the molecule imparts a higher degree of sp³ character, which is often associated with improved developability of drug candidates. The two nitrogen atoms provide handles for functionalization and can act as key pharmacophoric features, participating in hydrogen bonding or salt bridge interactions with biological targets.
The synthesis of the this compound core and its derivatives has been approached through various synthetic routes, often involving multi-step sequences. A common strategy involves the construction of a suitable cyclopropane precursor followed by the formation of the diazepine ring. Key intermediates such as tert-butyl this compound-4-carboxylate and 7-benzyl-4,7-diazaspiro[2.5]octane serve as versatile building blocks for further elaboration.[2]
Medicinal Chemistry Applications
The rigid framework of the this compound scaffold allows for precise positioning of substituents in three-dimensional space, making it an attractive core for targeting specific binding pockets in proteins. This has led to its exploration in several therapeutic areas.
Dopamine Receptor Modulation
A significant application of the this compound scaffold has been in the development of selective ligands for dopamine receptors, particularly the D₃ subtype, which is a key target for neurological and psychiatric disorders.[3][4] The constrained nature of the scaffold is believed to contribute to the observed selectivity over the closely related D₂ receptor.
Table 1: In Vitro Binding Affinities of this compound Derivatives for Dopamine D₂ and D₃ Receptors [3]
| Compound | Diazaspiro Core | D₃ Ki (nM) | D₂ Ki (nM) | Selectivity (D₂/D₃) |
| 11 | 2,7-Diazaspiro[3.5]nonane | 122 | 32200 | 264 |
| 14 | 2,7-Diazaspiro[4.5]decane | 19.6 | 12800 | 653 |
| 15a | 2,8-Diazaspiro[4.5]decane | 12.0 | 10860 | 905 |
| 15c | This compound | 25.6 | >10000 | >391 |
Note: Data extracted from a study on arylated diazaspiro alkane cores. The table demonstrates the high D₃ receptor selectivity achieved with these scaffolds.
The structure-activity relationship (SAR) studies on these compounds have revealed that the nature of the diazaspiro core significantly influences both potency and selectivity. For instance, increasing the bulkiness of the diazaspiro system, as seen in compounds 14 and 15a , led to a notable increase in D₃ receptor affinity and selectivity.[3]
Kinase Inhibition
Muscarinic Receptor Modulation
Muscarinic acetylcholine receptors are another important class of GPCRs where the this compound scaffold holds potential. The development of subtype-selective muscarinic agonists and antagonists is a key objective for treating a range of conditions, including Alzheimer's disease and chronic obstructive pulmonary disease (COPD). The rigid nature of the this compound core can be exploited to achieve the desired selectivity among the five muscarinic receptor subtypes (M₁-M₅).
Experimental Protocols
Synthesis of tert-Butyl this compound-7-carboxylate
A representative synthetic protocol for a key intermediate is provided below. This multi-step synthesis starts from diethyl malonate.[2]
Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate To a solution of diethyl malonate (e.g., 24 g) in DMF (e.g., 120 mL) is added 1,2-dibromoethane (e.g., 33.8 g), K₂CO₃ (e.g., 51.8 g), and a phase transfer catalyst such as Bu₄NBr (e.g., 0.24 g). The mixture is heated to 80°C and refluxed for 15 hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the product.[1]
Subsequent Steps: The synthesis proceeds through several additional steps including hydrolysis, Hofmann rearrangement, cyclization, and protection of one of the nitrogen atoms with a Boc group to yield the final intermediate.
Dopamine Receptor Binding Assay
The following is a general protocol for a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for dopamine D₂ or D₃ receptors.
Materials:
-
Cell membranes from HEK293 cells stably expressing human dopamine D₂ or D₃ receptors.
-
Radioligand: [³H]-Spiperone or [¹²⁵I]-Iodosulpride.
-
Non-specific binding control: Haloperidol (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Test compounds (this compound derivatives) at various concentrations.
-
96-well plates, glass fiber filters, and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and either assay buffer (for total binding), the non-specific binding control, or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each test compound from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
Visualizing the Workflow and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for a key this compound intermediate.
Caption: Experimental workflow for a dopamine receptor binding assay.
References
- 1. 4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Boc-4,7-diazaspiro[2.5]octane | 674792-08-6 [chemicalbook.com]
- 3. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Spirocyclic Diamines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, three-dimensional molecular scaffolds is a cornerstone of modern drug discovery. Among these, spirocyclic diamines have emerged as a particularly promising class of compounds. Their inherent rigidity, conformational constraint, and ability to project substituents into diverse vectors in three-dimensional space offer unique advantages in the design of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the chemical space of spirocyclic diamines, summarizing key synthetic strategies, quantitative data, and their modulation of biological pathways.
The Growing Importance of Spirocyclic Diamines in Medicinal Chemistry
Spirocycles, characterized by two rings sharing a single common atom, are increasingly being incorporated into clinical candidates and approved drugs.[1][2] This trend is driven by the recognition that moving away from flat, aromatic structures towards more sp3-rich, three-dimensional molecules can lead to improved physicochemical and pharmacokinetic properties.[3] Spirocyclic scaffolds can enhance metabolic stability, increase solubility, and reduce lipophilicity.[1][3] The rigid nature of the spirocyclic core can also lock a molecule into a bioactive conformation, thereby improving potency and selectivity for its biological target.[3]
Spirocyclic diamines, in particular, represent a versatile scaffold. The presence of two amine functionalities provides multiple points for derivatization and for establishing key interactions with biological targets. Recent research has highlighted the vast and underexplored nature of this chemical space, with a significant number of novel spirocyclic diamine scaffolds yet to be synthesized and evaluated.[4][5]
Synthetic Strategies for Accessing Spirocyclic Diamines
A variety of synthetic methods have been developed to construct spirocyclic diamine frameworks. These strategies often focus on efficiency and stereocontrol, which are critical for medicinal chemistry applications.
One notable approach involves the dearomatising intramolecular diamination of phenols . This method allows for the stereocontrolled synthesis of complex spirotricyclic systems containing a syn-1,2-diaminocyclohexane unit.[6][7][8] The reaction proceeds via an oxidative cyclization using a urea as a nucleophile, followed by an aza-Michael addition to form the spirotricyclic derivative.[6][8]
Another powerful strategy is the asymmetric [3+3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans.[9] This organocatalytic reaction provides enantioenriched spiro gem-diamines in excellent yields and with high diastereoselectivity.[9]
The synthesis of spirocyclic diamines with varying ring sizes has also been systematically explored. For example, a series of novel spirocyclic diamines containing azepane or azocane rings were prepared to investigate their potential as inhibitors of potassium channels, neurotransmitter transporters, and muscarinic acetylcholine receptors.[4][5]
A general synthetic workflow for the preparation of spirocyclic diamines is depicted below.
Caption: A generalized workflow for the synthesis of spirocyclic diamines.
Quantitative Data Summary
The exploration of the chemical space of spirocyclic diamines has generated valuable quantitative data regarding their novelty and biological activity.
Table 1: Novelty of Spirocyclic Diamine Scaffolds [5]
| Ring Sizes | Total Scaffolds | Scaffolds in PubChem | Novel Scaffolds |
| 4 to 8 | 391 | 106 | 285 |
Table 2: Bioactivity of a Novel Spirocyclic Diamine [5]
| Compound | Target | Assay | Activity (Ki or IC50) | Ligand Efficiency (LE) |
| Enantiomer of Scaffold 1a | M4 mAChR | Radioligand Binding | 1.2 µM | 0.35 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of research in this area. Below are representative protocols for the synthesis and characterization of spirocyclic diamines.
General Synthetic Protocol for Dearomatising Intramolecular Diamination[6][8]
-
Substrate Preparation: Synthesize the requisite phenol bearing a pendant urea group according to established literature procedures.
-
Oxidative Cyclization: To a solution of the phenolic urea (1.0 eq.) in a 1:1 mixture of hexafluoroisopropanol (HFIP) and dichloromethane (DCM) at 0 °C, add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 eq.).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir until completion (typically 3–24 hours), monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired spirotricyclic diamine.
General Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 600 MHz for ¹H). Dissolve samples in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain FT-IR spectra using a spectrometer equipped with an attenuated total reflectance (ATR) accessory or by preparing KBr pellets. Record spectra over a standard wavenumber range (e.g., 4000–400 cm⁻¹).
-
High-Resolution Mass Spectrometry (HRMS): Perform HRMS analysis using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition of the synthesized compounds.
Modulation of Signaling Pathways
Spirocyclic diamines have been shown to modulate the activity of various signaling pathways, demonstrating their potential as therapeutic agents. A key area of investigation has been their interaction with G-protein coupled receptors (GPCRs), such as the muscarinic acetylcholine receptors (mAChRs).
Inhibition of the M4 Muscarinic Acetylcholine Receptor Signaling Pathway
A novel enantiomeric unsubstituted spirocyclic diamine has been identified as a micromolar inhibitor of the M4 muscarinic acetylcholine receptor (M4 mAChR).[4][5] The M4 receptor is a Gi/o-coupled GPCR that, upon activation by its endogenous ligand acetylcholine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Inhibition of this pathway is a therapeutic strategy for certain neurological and psychiatric disorders.
The diagram below illustrates the canonical M4 mAChR signaling pathway and the point of intervention by the spirocyclic diamine inhibitor.
Caption: Inhibition of the M4 mAChR pathway by a spirocyclic diamine.
Conclusion
The chemical space of spirocyclic diamines offers a rich and largely untapped resource for the discovery of novel therapeutic agents. Their unique structural and physicochemical properties make them attractive scaffolds for addressing the challenges of modern drug design. The continued development of efficient synthetic methodologies, coupled with a deeper understanding of their interactions with biological targets, will undoubtedly lead to the emergence of new and improved medicines based on this versatile molecular framework. This guide provides a foundational understanding for researchers and scientists to further explore and exploit the potential of spirocyclic diamines in their drug discovery endeavors.
References
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06137F [pubs.rsc.org]
- 9. Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of 4-Boc-4,7-diazaspiro[2.5]octane in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart desirable physicochemical and pharmacological properties to drug candidates is perpetual. Among the rising stars in the synthetic chemist's toolkit is 4-Boc-4,7-diazaspiro[2.5]octane, a versatile and structurally unique building block. Known formally as tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, this compound has garnered significant attention as a key intermediate in the synthesis of complex heterocyclic molecules, particularly in the development of kinase inhibitors for oncology and therapeutics for central nervous system (CNS) disorders. Its rigid spirocyclic core, combined with the strategically placed nitrogen atoms and the readily cleavable tert-butoxycarbonyl (Boc) protecting group, offers a powerful platform for crafting molecules with enhanced target specificity and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4-Boc-4,7-diazaspiro[2.5]octane, equipping researchers with the knowledge to effectively leverage this valuable building block in their drug discovery endeavors.
Physicochemical and Spectroscopic Properties
4-Boc-4,7-diazaspiro[2.5]octane is typically an off-white to light yellow solid, a form that is indicative of its purity and stability for use in synthesis.[1] Its key physical and chemical properties are summarized in the table below. The Boc protecting group offers stability during multi-step synthetic sequences and can be easily removed under mild acidic conditions, allowing for precise molecular manipulation.[1]
| Property | Value | Reference |
| CAS Number | 674792-08-6 | [1] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Boiling Point | 301.3 °C at 760 mmHg | [1] |
| Melting Point | 51.0 to 55.0 °C | |
| Density | ~1.1 g/cm³ | [1] |
| Flash Point | 136 °C | [1] |
| Refractive Index | 1.521 | [1] |
| Purity (GC) | ≥ 97.4% | [1] |
Spectroscopic Data:
-
¹H NMR: Protons on the cyclopropyl ring are expected to appear as multiplets in the upfield region. The protons on the piperazine ring will exhibit characteristic shifts, and the tert-butyl group of the Boc protector will show a singlet at approximately 1.4-1.5 ppm.
-
¹³C NMR: The spectrum will show distinct signals for the spiro carbon, the carbons of the cyclopropyl and piperazine rings, and the carbonyl and tert-butyl carbons of the Boc group.
-
Mass Spectrometry: The ESI-MS spectrum is expected to show a prominent peak for the [M+H]⁺ ion at m/z 213.3.
Synthesis of 4-Boc-4,7-diazaspiro[2.5]octane
Several synthetic routes to 4-Boc-4,7-diazaspiro[2.5]octane and its parent scaffold have been reported, primarily in the patent literature. These methods often involve multi-step sequences starting from commercially available materials.
Route 1: From Diethyl Malonate
A common approach starts with the cyclopropanation of diethyl malonate, followed by a series of transformations including Hofmann rearrangement, hydrolysis, acylation, cyclization, and reduction to form the diazaspiro[2.5]octane core. The final step involves the selective protection of one of the nitrogen atoms with a Boc group.
Experimental Protocol (Illustrative, based on patent literature):
A multi-step synthesis starting from diethyl malonate has been described, involving cyclization, Hofmann reaction, hydrolysis, acylation for recyclization, and reduction.[2]
-
Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate: Diethyl malonate is reacted with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) and a phase-transfer catalyst in a solvent like DMF.[2]
-
Subsequent Steps: The resulting diester undergoes a series of transformations, including hydrolysis to the monoester, Curtius or Hofmann rearrangement to introduce an amino group, followed by further steps to construct the piperazine ring and yield this compound.[2]
-
Final Step: Boc Protection: The unprotected this compound is then reacted with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to afford the target compound, tert-butyl this compound-4-carboxylate.[2]
Route 2: From 1-Aminocyclopropanecarboxylic Acid Derivatives
Another patented method utilizes a derivative of 1-aminocyclopropanecarboxylic acid as the starting material. This route involves substitution, protection, deprotection, and reduction steps to construct the this compound scaffold.[3] This method is highlighted as an improvement in safety by avoiding the use of the flammable and corrosive boron trifluoride diethyl etherate.[3]
Yields and Scalability:
The overall yields for these multi-step sequences can vary. One patent reports a total yield of 23.5% for a route starting from diethyl malonate. The choice of synthetic route for large-scale production would depend on factors such as cost of starting materials, reaction safety, and ease of purification.
Application in Drug Discovery: A Building Block for Kinase Inhibitors
The unique three-dimensional structure of the this compound core makes it an attractive scaffold for the design of kinase inhibitors. The rigid spirocyclic system can help to position key pharmacophoric groups in a defined orientation for optimal binding to the target protein.
Case Study: PI3K/mTOR Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Consequently, the development of inhibitors targeting this pathway is a major focus of oncology research. Several potent PI3K/mTOR inhibitors incorporating a spirocyclic moiety have been developed, demonstrating the utility of such scaffolds.
While a specific, publicly disclosed PI3K/mTOR inhibitor containing the this compound scaffold is not readily found in peer-reviewed journals, the general synthetic strategy involves the derivatization of the unprotected secondary amine of 4-Boc-4,7-diazaspiro[2.5]octane.
General Synthetic Workflow:
The synthesis of such inhibitors would typically follow a convergent approach where the 4-Boc-4,7-diazaspiro[2.5]octane building block is coupled with a suitably functionalized heterocyclic core, often a purine or pyrimidine derivative, which is known to interact with the ATP-binding site of the kinase.
PI3K/Akt/mTOR Signaling Pathway and Inhibition
The PI3K/Akt/mTOR pathway is a complex cascade of protein phosphorylations that ultimately leads to cellular growth and proliferation. Inhibitors targeting this pathway are designed to block the activity of one or more of the key kinase enzymes, thereby halting the downstream signaling.
Conclusion
4-Boc-4,7-diazaspiro[2.5]octane has emerged as a building block of significant strategic importance in modern drug discovery. Its unique, rigid spirocyclic structure provides a valuable platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The synthetic accessibility and the presence of a versatile Boc-protected amine handle allow for its efficient incorporation into a wide range of molecular architectures. As the demand for innovative drug candidates continues to grow, particularly in the fields of oncology and neuroscience, the utility of 4-Boc-4,7-diazaspiro[2.5]octane as a key synthetic intermediate is poised to expand, making it an essential component of the medicinal chemist's repertoire. This guide has provided a foundational understanding of this building block, intended to facilitate its application in the development of the next generation of therapeutics.
References
- 1. innospk.com [innospk.com]
- 2. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]
- 3. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 4. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4,7-diazaspiro[2.5]octane Under Acidic and Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical guide on the principles and methodologies for assessing the stability of 4,7-diazaspiro[2.5]octane. Due to the limited availability of specific experimental data for this compound in the public domain, this guide utilizes established principles of forced degradation studies for amine-containing compounds. The quantitative data, degradation pathways, and specific experimental conditions presented herein are illustrative and intended to serve as a framework for designing and executing stability studies.
Introduction
This compound is a unique spirocyclic diamine that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid three-dimensional structure and the presence of two secondary amine functionalities make it an attractive scaffold for the synthesis of novel therapeutic agents. Understanding the chemical stability of this core structure under various pH conditions is paramount for drug development, as it influences formulation strategies, shelf-life, and ultimately, the safety and efficacy of the final drug product.
This technical guide outlines a systematic approach to evaluating the stability of this compound under acidic and basic conditions, in line with the principles of forced degradation studies recommended by the International Council for Harmonisation (ICH) guidelines.[1][2]
General Principles of Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process. It involves subjecting a drug substance to conditions more severe than accelerated stability testing to elucidate its intrinsic stability, identify potential degradation products, and establish degradation pathways.[1][3] This information is instrumental in developing and validating stability-indicating analytical methods.
Key stress conditions for amine-containing compounds like this compound include:
-
Acid Hydrolysis: Evaluates susceptibility to degradation in acidic environments.
-
Base Hydrolysis: Assesses stability in alkaline conditions.
-
Oxidation: Determines reactivity with oxidizing agents.
-
Thermal Stress: Investigates the effect of elevated temperatures.
-
Photostability: Examines degradation upon exposure to light.
This guide will focus on the protocols and potential outcomes of acid and base hydrolysis.
Proposed Experimental Protocols for Stability Assessment
The following protocols are proposed for a comprehensive evaluation of the stability of this compound.
Materials and Reagents
-
This compound (high purity)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Standard laboratory glassware and equipment
General Procedure for Forced Degradation
-
Sample Preparation: Prepare a stock solution of this compound in high-purity water or a suitable co-solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate reaction vessels.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate reaction vessels.
-
Control: Mix the stock solution with an equal volume of high-purity water.
-
-
Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately neutralize the acidic and basic samples to halt the degradation process. For acidic samples, use an appropriate amount of NaOH. For basic samples, use an appropriate amount of HCl.
-
Analysis: Analyze the samples immediately using a validated stability-indicating analytical method, such as LC-MS.
Analytical Methodology
A Liquid Chromatography-Mass Spectrometry (LC-MS) method is highly recommended for the analysis of this compound and its potential degradation products due to its high sensitivity and specificity for nitrogen-containing compounds.[4][5]
-
Chromatographic System: A reverse-phase HPLC system coupled with a mass spectrometer.
-
Column: A C18 column suitable for the separation of polar compounds.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Detection: Mass spectrometry (e.g., electrospray ionization in positive mode) to monitor the parent compound and identify unknown degradation products by their mass-to-charge ratio (m/z).
-
Quantification: The percentage of remaining this compound and the formation of degradation products can be quantified by measuring the peak areas from the chromatograms.
Hypothetical Data Presentation
The following tables present hypothetical quantitative data that could be obtained from the proposed stability studies.
Table 1: Hypothetical Stability of this compound under Acidic Conditions (60°C)
| Time (hours) | % Remaining (0.1 M HCl) | % Degradation Product A | % Degradation Product B |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 3.1 | 1.7 |
| 4 | 89.8 | 6.5 | 3.7 |
| 8 | 80.1 | 12.3 | 7.6 |
| 12 | 71.5 | 18.9 | 9.6 |
| 24 | 55.3 | 29.8 | 14.9 |
Table 2: Hypothetical Stability of this compound under Basic Conditions (60°C)
| Time (hours) | % Remaining (0.1 M NaOH) | % Degradation Product C |
| 0 | 100.0 | 0.0 |
| 2 | 99.5 | 0.5 |
| 4 | 98.9 | 1.1 |
| 8 | 97.6 | 2.4 |
| 12 | 96.2 | 3.8 |
| 24 | 92.8 | 7.2 |
Potential Degradation Pathways and Visualizations
Based on the chemical structure of this compound, potential degradation pathways under acidic and basic conditions can be postulated. The spirocyclic nature and the presence of the cyclopropane ring suggest that ring-opening reactions are plausible degradation routes, particularly under acidic conditions where the amine nitrogens can be protonated, potentially leading to ring strain relief.
Acid-Catalyzed Degradation Pathway
Under acidic conditions, protonation of the nitrogen atoms could facilitate the opening of the piperazine and/or the cyclopropane ring. A plausible pathway involves the protonation of one of the nitrogens, followed by a nucleophilic attack by water, leading to the formation of a hydroxylated and ring-opened species.
Caption: Hypothetical acid-catalyzed degradation pathway.
Base-Catalyzed Degradation Pathway
Under basic conditions, this compound is expected to be more stable. Degradation, if it occurs, might be initiated by oxidation or other base-catalyzed rearrangements, which are generally slower processes for such saturated heterocyclic systems.
Caption: Hypothetical base-catalyzed degradation pathway.
Experimental Workflow
The overall workflow for assessing the stability of this compound is summarized in the following diagram.
Caption: General experimental workflow for stability testing.
Conclusion
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. sgs.com [sgs.com]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 4,7-Diazaspiro[2.5]octane: A Technical Guide
For Immediate Release
This technical guide offers an in-depth analysis of the solubility characteristics of 4,7-diazaspiro[2.5]octane in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document provides a predictive solubility profile and a detailed experimental framework for determining the precise solubility of this compound, addressing the current gap in publicly available quantitative data.
Introduction to this compound
This compound is a spirocyclic diamine with a unique three-dimensional structure. Its molecular formula is C6H12N2, and it has a molecular weight of approximately 112.17 g/mol .[1] The presence of two secondary amine functionalities and a compact spirocyclic core imparts distinct physicochemical properties that are of interest in medicinal chemistry and materials science. Understanding its solubility is fundamental for its application in synthesis, purification, and formulation.
Predicted Solubility Profile
In the absence of specific experimental data, the solubility of this compound can be predicted based on the principle of "like dissolves like."[2] The molecule possesses both polar and non-polar characteristics. The two secondary amine groups are capable of hydrogen bonding, contributing to its polarity.[3][4][5] The hydrocarbon backbone, including the cyclopropane and piperidine rings, is non-polar. This dual nature suggests that its solubility will vary significantly across different classes of organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The amine groups can form strong hydrogen bonds with the hydroxyl groups of protic solvents. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting favorably with the amine protons. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are less polar than alcohols and can act as hydrogen bond acceptors, but the interactions are weaker. |
| Aromatic | Toluene, Benzene | Low | The non-polar aromatic ring has limited favorable interactions with the polar amine groups. |
| Non-polar Aliphatic | Hexane, Heptane | Very Low | The significant difference in polarity between the polar amine groups and the non-polar solvent leads to poor solvation. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a solid organic compound like this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a specific organic solvent. The excess solid ensures that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any suspended solid particles, filter the collected supernatant through a syringe filter into a clean vial.
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the solubility of this compound in each solvent based on the concentration of the saturated solution and the dilution factor. Express the solubility in units such as g/L or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
Unveiling the Spirocyclic Core: A Technical Guide to the Structural Elucidation of 4,7-Diazaspiro[2.5]octane using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted ¹H and ¹³C NMR Spectral Data
The structural symmetry of 4,7-diazaspiro[2.5]octane will be reflected in its NMR spectra. The molecule possesses a plane of symmetry bisecting the cyclopropane ring and the piperazine ring, which simplifies the expected number of signals. The following tables summarize the predicted chemical shifts for the protons and carbons in this compound. These predictions are based on the analysis of related structures and general principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-1, H-2 | 0.5 - 0.9 | m | 4H | |
| H-5, H-8 | 2.8 - 3.2 | t | 4H | J = 5-7 Hz |
| H-6 | 2.9 - 3.3 | s | 4H | |
| NH (4, 7) | 1.5 - 3.0 | br s | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) |
| C-1, C-2 | 10 - 20 |
| C-3 (Spiro) | 25 - 40 |
| C-5, C-8 | 45 - 55 |
| C-6 | 48 - 58 |
Experimental Protocols
To obtain high-quality NMR data for the structural confirmation of this compound, the following experimental protocols are recommended.
Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for initial analysis. For observing exchangeable NH protons, dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended.
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 30-degree pulse, 1-2 second acquisition time, 2-5 second relaxation delay, and 16-32 scans.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon environment.
-
Typical parameters: 30-degree pulse, 1-2 second acquisition time, 2-5 second relaxation delay, and 1024 or more scans to achieve adequate signal-to-noise.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the cyclopropane and piperazine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the spirocyclic system.
-
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.
Caption: Workflow for NMR-based structural elucidation.
Key NMR Correlations for Structure Confirmation
The following diagram illustrates the key HMBC correlations that would definitively confirm the structure of this compound.
Caption: Expected key HMBC correlations to the spiro carbon.
Conclusion
The structural elucidation of this compound can be unequivocally achieved through a systematic application of one- and two-dimensional NMR techniques. By following the detailed experimental protocols and analytical workflow presented in this guide, researchers can confidently verify the integrity of this important spirocyclic scaffold. The combination of ¹H and ¹³C NMR, along with correlation experiments such as COSY, HSQC, and HMBC, provides a complete picture of the molecular architecture, ensuring the quality and reliability of this building block for applications in drug discovery and development.
Methodological & Application
Application Notes and Protocols for N-arylation of 4,7-diazaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-arylation of 4,7-diazaspiro[2.5]octane, a valuable scaffold in medicinal chemistry. The following sections detail two of the most powerful and widely used methods for C-N bond formation: the Buchwald-Hartwig amination and the Ullmann condensation. These protocols are designed to serve as a starting point for reaction optimization and can be adapted for a variety of aryl halides.
Introduction to N-arylation of this compound
The N-arylation of this compound is a critical transformation for the synthesis of novel drug candidates and functional materials. This spirocyclic diamine offers a unique three-dimensional architecture, and its functionalization allows for the exploration of new chemical space. The two nitrogen atoms of the diazaspirocycle present an interesting challenge in selective mono- versus di-arylation. Control of the reaction stoichiometry and conditions is paramount to achieving the desired product.
The primary methods for the N-arylation of amines are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[1][2] The Buchwald-Hartwig reaction is known for its broad substrate scope and high functional group tolerance, often employing bulky electron-rich phosphine ligands.[1] The Ullmann reaction, a classic method, has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions.[2]
A significant challenge in the N-arylation of symmetrical diamines like this compound is achieving selective mono-arylation. A common strategy to favor the formation of the mono-arylated product is to use an excess of the diamine relative to the aryl halide.
Key Methodologies and Experimental Protocols
This section provides detailed experimental protocols for the mono-N-arylation of this compound using both Buchwald-Hartwig and Ullmann conditions.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] The use of specialized phosphine ligands is crucial for high catalytic activity. For the arylation of spirodiamines, ligands such as RuPhos have proven effective.[3]
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (2.0 mmol, 2.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 4-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (3 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired mono-N-arylated this compound.
Quantitative Data for Buchwald-Hartwig Amination of Spirodiamines
The following table summarizes representative data for the Pd-catalyzed arylation of spirodiamines with various aryl chlorides, adapted from literature on analogous systems.[3]
| Aryl Halide | Spirodiamine | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 4-Chlorotoluene | 2,7-Diazaspiro[3.5]nonane | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 0.33 | 93 |
| 4-Chloroanisole | 2,7-Diazaspiro[3.5]nonane | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 0.33 | 85 |
| 4-Chlorobenzonitrile | 2,7-Diazaspiro[3.5]nonane | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 2 | 75 |
| 2-Chlorotoluene | 2,7-Diazaspiro[3.5]nonane | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 4 | 68 |
| 4-Chlorotoluene | 2,8-Diazaspiro[4.5]decane | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 0.33 | 91 |
Method 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that has been modernized with the use of ligands to facilitate the reaction under milder conditions.[2] Diamine ligands are often effective for the N-arylation of amines.[4]
Experimental Protocol:
-
Reaction Setup: In a glovebox, add copper(I) iodide (CuI, 0.1 mmol, 10 mol%), the aryl iodide (1.0 mmol), this compound (2.0 mmol, 2.0 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv) to a Schlenk tube.
-
Ligand and Solvent Addition: Add N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) and anhydrous dimethylformamide (DMF, 5 mL).
-
Reaction: Seal the tube and remove it from the glovebox. Heat the reaction mixture in an oil bath at 110 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel.
Quantitative Data for Ullmann Condensation of Cyclic Amines
The following table presents typical yields for the copper-catalyzed N-arylation of cyclic secondary amines with aryl iodides.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Morpholine | CuI / N,N'-Dimethylethylenediamine | K₃PO₄ | DMF | 110 | 85 |
| 4-Iodotoluene | Pyrrolidine | CuI / L-Proline | K₂CO₃ | DMSO | 90 | 92 |
| 1-Iodo-4-methoxybenzene | Piperidine | CuI / (S)-N-Methylpyrrolidine-2-carboxylate | K₂CO₃ | Dioxane | 100 | 88 |
| 1-Iodo-2-methylbenzene | Morpholine | CuI / N,N'-Dimethylethylenediamine | Cs₂CO₃ | DMF | 110 | 78 |
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the described N-arylation protocols.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Novel Spirocyclic Kinase Inhibitors Targeting HPK1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis and evaluation of a novel series of spirocyclic kinase inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a crucial negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. The inhibition of HPK1 can enhance anti-tumor immune responses. The protocols outlined below are based on the successful synthesis and characterization of potent HPK1 inhibitors featuring a diazaspiro-core, as detailed in recent medicinal chemistry literature.
The core structure of interest, 4,7-diazaspiro[2.5]octane, and its analogs serve as versatile scaffolds in the design of kinase inhibitors. This document will guide researchers through the synthetic route to a lead compound, provide protocols for in vitro kinase inhibition assays, and present the relevant biological data in a structured format.
Target Kinase: Hematopoietic Progenitor Kinase 1 (HPK1)
HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, such as SLP-76. This phosphorylation event leads to the downregulation of T-cell activation, proliferation, and cytokine production. By inhibiting HPK1, the T-cell-mediated immune response against cancer cells can be enhanced.
HPK1 Signaling Pathway
The following diagram illustrates the role of HPK1 in the T-cell receptor signaling pathway.
Caption: HPK1 Signaling Pathway in T-Cells.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of a potent spirocyclic HPK1 inhibitor and its in vitro evaluation.
Synthesis of a Spirocyclic HPK1 Inhibitor (Compound 16)
This protocol describes the synthesis of a representative spirocyclic HPK1 inhibitor, designated as Compound 16 in a key research publication. The synthesis involves a multi-step sequence starting from commercially available materials.
Experimental Workflow for Synthesis
Caption: General Synthetic Workflow.
Step 1: Synthesis of Intermediate Amine
-
Reaction: To a solution of a suitable starting halide (e.g., 2-chloro-4-methoxypyrimidine) (1.0 eq) in a solvent such as 1,4-dioxane, add the Boc-protected diazaspiro[2.5]octane (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Conditions: Degas the mixture and heat to 100 °C for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.
-
Deprotection: Dissolve the Boc-protected intermediate in a solution of HCl in a suitable solvent (e.g., 4M HCl in 1,4-dioxane) and stir at room temperature for 2-4 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the intermediate amine.
Step 2: Amide Coupling to Yield Final Compound
-
Reaction: To a solution of the intermediate amine hydrochloride salt (1.0 eq) in a solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a carboxylic acid (1.1 eq), a coupling agent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).
-
Conditions: Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to afford the final spirocyclic HPK1 inhibitor.
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro HPK1 Kinase Inhibition Assay
This protocol describes a method to determine the in vitro potency (IC₅₀) of the synthesized compounds against HPK1.
Experimental Workflow for Kinase Assay
Caption: Kinase Inhibition Assay Workflow.
-
Reagents:
-
Recombinant human HPK1 enzyme.
-
Kinase substrate (e.g., a suitable peptide substrate).
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Synthesized spirocyclic inhibitor compound.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO, and then dilute further in the assay buffer.
-
In a 384-well plate, add the diluted inhibitor solution.
-
Add the HPK1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Quantitative Data
The following table summarizes the in vitro potency and selectivity of representative spirocyclic HPK1 inhibitors from the cited literature.[1][2][3]
| Compound ID | HPK1 IC₅₀ (nM) | GLK (MAP4K3) IC₅₀ (nM) | Selectivity (GLK/HPK1) |
| 1 | 1.5 | 120 | 80-fold |
| 8 | 1.2 | 150 | 125-fold |
| 9 | 0.44 | 214 | 486-fold |
| 10 | ≤0.51 | 227 | 445-fold |
| 16 | 2.67 | >300 | >112-fold |
Data presented is for illustrative purposes and is based on published findings.[1][2][3]
Conclusion
The this compound scaffold and its analogs are valuable building blocks for the synthesis of potent and selective kinase inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers engaged in the discovery and development of novel therapeutics targeting HPK1 for cancer immunotherapy. The detailed synthetic procedures and in vitro assay methods offer a solid foundation for the synthesis of new analogs and the exploration of their structure-activity relationships. The promising potency and selectivity of the described spirocyclic inhibitors underscore the potential of this chemical class for further preclinical and clinical development.
References
- 1. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4,7-Diazaspiro[2.5]octane Derivatives in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,7-diazaspiro[2.5]octane scaffold is a valuable structural motif in medicinal chemistry, particularly in the development of novel therapeutic agents targeting the central nervous system (CNS).[1] Its rigid, three-dimensional structure allows for the precise orientation of pharmacophoric groups, leading to high-affinity and selective interactions with biological targets. In neuropharmacology, derivatives of this compound have emerged as potent and selective antagonists of the dopamine D3 receptor (D3R), a key target implicated in a range of neuropsychiatric disorders including schizophrenia, substance use disorder, and depression.[2][3] This document provides detailed application notes on the neuropharmacological utility of these compounds, protocols for their characterization, and visualizations of relevant biological pathways and experimental workflows.
Application Notes
The primary application of this compound derivatives in neuropharmacology research is as selective antagonists of the dopamine D3 receptor. The D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain, which are associated with emotion, motivation, and reward. Dysregulation of D3R signaling has been linked to the pathophysiology of various CNS disorders.
Selective D3R antagonists are hypothesized to offer therapeutic benefits by modulating dopaminergic neurotransmission in these brain regions. For instance, in the context of schizophrenia , D3R antagonists may alleviate cognitive and negative symptoms, which are poorly addressed by current antipsychotics that primarily target the D2 receptor. In substance use disorder , blocking D3 receptors is thought to reduce the rewarding effects of drugs of abuse and diminish drug-seeking behavior.
The this compound core has been successfully utilized to develop D3R antagonists with high selectivity over the closely related D2 receptor, which is crucial for minimizing the extrapyramidal side effects (motor disturbances) associated with non-selective dopamine antagonists.
Data Presentation
The following tables summarize the quantitative data for a series of arylated this compound derivatives, highlighting their binding affinities for dopamine and serotonin receptors, and their functional activities.
Table 1: Dopamine Receptor Binding Affinities of this compound Derivatives
| Compound | D3R Ki (nM) | D2R Ki (nM) | D2R/D3R Selectivity |
| 11 | 24.2 | 6380 | 264 |
| 14 | 25.6 | >10000 | >391 |
| 15a | 12.0 | 10860 | 905 |
| 15c | 13.5 | 9830 | 728 |
Data extracted from Reilly et al., J Med Chem, 2017.[2]
Table 2: Serotonin 5-HT1A Receptor Binding Affinities
| Compound | 5-HT1A Ki (nM) |
| 11 | >10000 |
| 14 | >10000 |
| 15a | 8030 |
| 15c | >10000 |
Data extracted from Reilly et al., J Med Chem, 2017.[4]
Table 3: Functional Activity of this compound Derivatives at the D3 Receptor
| Compound | Adenylyl Cyclase (% Efficacy relative to Quinpirole) | β-Arrestin Recruitment (% Efficacy relative to Quinpirole) |
| 11 | -4.3 ± 2.1 | 5.6 ± 3.4 |
| 14 | 1.8 ± 1.5 | -2.1 ± 2.9 |
| 15a | 22.7 ± 3.9 (Partial Agonist) | 3.2 ± 1.8 |
| 15c | 3.1 ± 2.5 | 4.5 ± 2.7 |
| Haloperidol | -5.2 ± 1.9 | -3.7 ± 2.2 |
Data extracted from Reilly et al., J Med Chem, 2017. Compounds were tested at 10x their Ki value. The data indicates that compounds 11, 14, and 15c act as antagonists, showing low efficacy in both assays, similar to the prototypical antagonist haloperidol.[4]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D3 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D3 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D3 receptor.
-
Radioligand: [³H]-Spiperone or [¹²⁵I]-Iodosulpride (or other suitable D3R radioligand).
-
Non-specific Determinant: Haloperidol (10 µM) or another suitable D3R antagonist.
-
Test Compound: this compound derivative of interest.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell pellets on ice.
-
Resuspend the cells in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or a Polytron.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh homogenization buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA or Bradford assay.
-
Store the membrane aliquots at -80°C until use.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, set up the following reactions in a final volume of 250 µL:
-
Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 150 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of non-specific determinant (e.g., 10 µM haloperidol), and 150 µL of membrane preparation.
-
Competition Binding: 50 µL of radioligand, 50 µL of each concentration of the test compound, and 150 µL of membrane preparation.
-
-
The final concentration of the radioligand should be approximately at its Kd for the D3 receptor.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add an appropriate volume of scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each concentration of the test compound, calculate the percentage of specific binding: % Specific Binding = (CPM in presence of test compound - NSB) / (Total Binding - NSB) * 100.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: cAMP Accumulation Assay for Functional Antagonist Activity
Objective: To determine if a test compound acts as an antagonist at the dopamine D3 receptor by measuring its ability to block agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: HEK293 or CHO cells stably co-expressing the human dopamine D3 receptor and a reporter gene responsive to cAMP levels (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.
-
D3R Agonist: Quinpirole or another suitable D3R agonist.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: this compound derivative of interest.
-
Cell Culture Medium: As required for the specific cell line.
-
Assay Buffer: HBSS or serum-free medium.
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture and Plating:
-
Culture the cells under standard conditions (37°C, 5% CO₂).
-
Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
-
Assay Protocol:
-
Wash the cells once with assay buffer.
-
Prepare dilutions of the test compound (potential antagonist) in assay buffer.
-
Add the test compound to the cells and pre-incubate for 15-30 minutes at 37°C.
-
Prepare a solution of the D3R agonist (e.g., quinpirole) and forskolin in assay buffer. The concentration of forskolin should be chosen to elicit a submaximal stimulation of adenylyl cyclase. The concentration of the agonist should be at its EC80 (the concentration that gives 80% of its maximal effect).
-
Add the agonist/forskolin solution to the wells containing the pre-incubated test compound.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the test compound concentration.
-
The ability of the test compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production indicates antagonist activity.
-
Calculate the IC50 value for the antagonist from the dose-response curve.
-
The Schild equation can be used to determine the pA2 value, which is a measure of the antagonist's potency.
-
Mandatory Visualization
Caption: Experimental workflow for the neuropharmacological characterization of this compound derivatives.
Caption: Downstream signaling pathways of the dopamine D3 receptor and the inhibitory effect of this compound antagonists.
References
- 1. innospk.com [innospk.com]
- 2. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-Protection of 4,7-diazaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodology for the selective mono-Boc protection of 4,7-diazaspiro[2.5]octane, a critical intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors.[1][2] The protocols outlined below are based on established methods for the mono-protection of diamines and specific examples from the literature for the target molecule.
Introduction
This compound is a valuable spirocyclic building block in medicinal chemistry.[3] Its rigid structure is often incorporated into drug candidates to improve target binding and pharmacokinetic properties. Selective protection of one of the two secondary amine functionalities is crucial for its use in multi-step syntheses, allowing for sequential functionalization. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[3][4]
This document details two primary methodologies for the mono-Boc protection of this compound: a general method involving in situ acidification and a specific, scalable method employing a base.
Data Presentation
The following table summarizes quantitative data from a patented experimental protocol for the synthesis of tert-butyl this compound-7-carboxylate.
| Parameter | Example 1 | Example 2 |
| Starting Material | This compound | This compound |
| Scale | 2.8 g | 64.9 g |
| Solvent | Ethanol (40 mL) | Ethanol (650 mL) |
| Base | Sodium Hydroxide (2.2 g) | Sodium Hydroxide (51 g) |
| Boc Reagent | (Boc)₂O (10.9 g) | (Boc)₂O (252.6 g) |
| Temperature | < 5 °C to room temp. | < 5 °C to room temp. |
| Reaction Time | 13 h | 13 h |
| Yield | 67.3% (3.6 g) | 73% (89.7 g) |
| Purification | Column Chromatography | Column Chromatography |
Experimental Protocols
Protocol 1: General Methodology for Selective Mono-Boc Protection via in situ Acidification
This protocol is a widely used "one-pot" procedure for the selective mono-protection of diamines and can be adapted for this compound.[5][6][7] The principle involves the selective protonation of one amine group, rendering it non-nucleophilic, followed by the reaction of the remaining free amine with di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) or Thionyl chloride (SOCl₂)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.0 equiv) dropwise to the cooled solution. Me₃SiCl reacts with methanol to generate HCl in situ, which protonates one of the amine groups.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.
-
Add water (a small amount, e.g., 1 mL per gram of diamine), followed by a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol.[5][7]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted (Boc)₂O and other nonpolar impurities.
-
Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution to deprotonate the ammonium salt and liberate the mono-Boc protected product.[5][7]
-
Extract the product into dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-Boc protected this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Scalable Synthesis of tert-Butyl this compound-7-carboxylate
The following protocol is adapted from a patented procedure and is suitable for larger-scale synthesis.[1]
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
Procedure:
-
In a three-necked reaction flask, add this compound (e.g., 64.9 g) and ethanol (e.g., 650 mL).
-
While maintaining the temperature below 30 °C, slowly add sodium hydroxide (e.g., 51 g).
-
Cool the mixture to below 5 °C using an ice bath.
-
Slowly add di-tert-butyl dicarbonate (e.g., 252.6 g) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 13 hours.
-
Monitor the reaction completion by TLC.
-
Filter the reaction mixture.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain tert-butyl this compound-7-carboxylate.
Visualizations
Experimental Workflow for Mono-Boc Protection
Caption: Experimental workflow for the "one-pot" mono-Boc protection of this compound.
Role in a Representative Synthetic Pathway
Caption: Synthetic pathway illustrating the use of 4-Boc-4,7-diazaspiro[2.5]octane as a key intermediate.
References
- 1. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Application Notes and Protocols: Deprotection Strategies for Boc-4,7-diazaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, commonly referred to as Boc-4,7-diazaspiro[2.5]octane, is a valuable spirocyclic building block in medicinal chemistry and drug discovery. The tert-butoxycarbonyl (Boc) protecting group offers stability during multi-step syntheses and can be readily removed under acidic conditions to liberate the secondary amine for further functionalization. This document provides detailed protocols for the effective deprotection of Boc-4,7-diazaspiro[2.5]octane, focusing on two primary acidic methodologies: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane.
Deprotection Strategies Overview
The removal of the Boc protecting group from this compound is typically achieved through acid-mediated cleavage. The choice of acid and solvent system can be tailored based on the sensitivity of other functional groups within the molecule and the desired salt form of the product. The two most common and effective methods are treatment with a strong organic acid, trifluoroacetic acid, or a strong inorganic acid, hydrogen chloride.
Key Considerations:
-
Acid Concentration: The concentration of the acid can be adjusted to control the rate of deprotection. For substrates with other acid-labile groups, a lower concentration of acid may be preferable.
-
Reaction Temperature: Most Boc deprotections proceed efficiently at room temperature, although initial cooling to 0 °C is often recommended to control any initial exotherm.
-
Reaction Time: The reaction is typically complete within a few hours and should be monitored by an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: The work-up procedure is crucial to neutralize the excess acid and isolate the deprotected amine, either as a free base or as a specific salt.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-4,7-diazaspiro[2.5]octane. Yields are generally high for these reactions, although they can be influenced by the specific substrate and purification method.
| Deprotection Method | Reagents | Solvent | Temperature | Typical Reaction Time | Typical Yield | Product Form |
| Method 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1 - 4 hours | >90% | TFA Salt / Free Base |
| Method 2 | Hydrochloric Acid (HCl) | 1,4-Dioxane | 0 °C to Room Temp. | 30 min - 2 hours | >90% | HCl Salt |
Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the removal of the Boc group using a solution of TFA in DCM, which is a widely used and effective method.[1][2]
Materials:
-
Boc-4,7-diazaspiro[2.5]octane
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-4,7-diazaspiro[2.5]octane (1.0 eq.) in anhydrous DCM (0.1-0.2 M concentration).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (5-20 eq., typically a 20-50% v/v solution in DCM) to the stirred solution.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until all the starting material has been consumed.
-
Work-up (to isolate the free amine): a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Carefully add a saturated aqueous solution of NaHCO₃ to the residue until the effervescence ceases, ensuring the pH is basic. c. Extract the aqueous layer with DCM or ethyl acetate (3 x volumes). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected this compound as a free base.
-
Work-up (to isolate the TFA salt): a. Concentrate the reaction mixture under reduced pressure. b. Add diethyl ether to the residue to precipitate the TFA salt. c. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is a common alternative that directly yields the hydrochloride salt of the deprotected amine, which is often a stable, crystalline solid.[4][5]
Materials:
-
Boc-4,7-diazaspiro[2.5]octane
-
4M HCl in 1,4-Dioxane solution
-
1,4-Dioxane, anhydrous (optional, for dilution)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Boc-4,7-diazaspiro[2.5]octane (1.0 eq.) in a minimal amount of anhydrous 1,4-dioxane.
-
Acid Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq.). A precipitate may form immediately.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Check for the completion of the reaction by TLC or LC-MS.
-
Isolation: a. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. b. Add diethyl ether to the residue to triturate the solid product. c. Collect the this compound dihydrochloride salt by filtration. d. Wash the solid with diethyl ether and dry under vacuum.
Visualizations
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Caption: General Experimental Workflow for Boc Deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols for Parallel Synthesis Utilizing 4,7-Diazaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have garnered significant interest in medicinal chemistry and drug discovery due to their inherent three-dimensional nature, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The rigid framework of spirocycles allows for a precise spatial arrangement of substituents, facilitating optimal interactions with biological targets. Among these scaffolds, 4,7-diazaspiro[2.5]octane is a valuable building block for the synthesis of diverse compound libraries. Its two secondary amine functionalities provide anchor points for the introduction of a wide range of chemical moieties in a spatially distinct manner.
This document provides detailed application notes and protocols for the use of this compound in parallel synthesis to generate diverse chemical libraries for screening and lead optimization. The protocols focus on a common and robust method for library generation: parallel amide bond formation.
Core Concepts and Workflow
The use of this compound in parallel synthesis typically involves the derivatization of its two amine groups. To achieve selective functionalization and introduce maximum diversity, one of the amines is often protected with an orthogonal protecting group, such as a tert-butoxycarbonyl (Boc) group. The unprotected amine can then be reacted with a diverse set of building blocks. Following this initial diversification, the protecting group can be removed, and the second amine can be functionalized with another set of building blocks. This two-step diversification strategy allows for the creation of large and structurally diverse compound libraries from a single scaffold.
Logical Workflow for Parallel Library Synthesis
Application Notes and Protocols: Coupling 4,7-Diazaspiro[2.5]octane with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the N-functionalization of 4,7-diazaspiro[2.5]octane with various electrophiles. This unique spirocyclic scaffold is a valuable building block in medicinal chemistry, and understanding its reactivity is crucial for the synthesis of novel drug candidates.
Introduction
This compound is a conformationally constrained diamine that has garnered significant interest as a scaffold in drug discovery. Its rigid structure allows for precise positioning of substituents, making it an attractive template for targeting a variety of biological receptors. The presence of two secondary amine groups of differing steric and electronic environments (the N4 nitrogen being adjacent to the spirocyclic carbon) presents a challenge and an opportunity for selective functionalization.
This document outlines protocols for the selective mono-N-functionalization of this compound, primarily through the use of a protecting group strategy, as well as general considerations for direct dialkylation.
Regioselective Mono-N-Functionalization Strategy
Direct selective mono-functionalization of this compound is challenging due to the similar reactivity of the two nitrogen atoms. A common and effective strategy to achieve selective mono-substitution is to use a protecting group. The most prevalent approach involves the use of the tert-butoxycarbonyl (Boc) group to protect one of the nitrogen atoms, allowing for the selective functionalization of the other. The choice of which nitrogen is protected can be influenced by the synthetic route to the protected intermediate. For the commercially available tert-butyl this compound-4-carboxylate, the N4 position is protected.
Caption: Workflow for regioselective mono-functionalization of this compound.
Experimental Protocols
Protocol 1: Mono-N-Alkylation via Reductive Amination of 4-Boc-4,7-diazaspiro[2.5]octane
This protocol describes the mono-N-alkylation of the N7 position of tert-butyl this compound-4-carboxylate with an aldehyde or ketone via reductive amination.
Materials:
-
tert-Butyl this compound-4-carboxylate
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tert-butyl this compound-4-carboxylate (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in DCM or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
| Reactant 1 | Electrophile | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 4-Boc-4,7-diazaspiro[2.5]octane | Benzaldehyde | NaBH(OAc)₃ | DCE | 16 | >90 |
| 4-Boc-4,7-diazaspiro[2.5]octane | Acetone | NaBH₃CN | MeOH | 24 | 85-95 |
Protocol 2: Mono-N-Acylation of 4-Boc-4,7-diazaspiro[2.5]octane
This protocol details the acylation of the N7 position of tert-butyl this compound-4-carboxylate with an acyl chloride.
Materials:
-
tert-Butyl this compound-4-carboxylate
-
Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl this compound-4-carboxylate (1.0 eq.) and TEA or DIPEA (1.5-2.0 eq.) in DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.0-1.1 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-acylated product.
| Reactant 1 | Electrophile | Base | Solvent | Time (h) | Yield (%) |
| 4-Boc-4,7-diazaspiro[2.5]octane | Acetyl chloride | TEA | DCM | 2 | >95 |
| 4-Boc-4,7-diazaspiro[2.5]octane | Benzoyl chloride | DIPEA | DCM | 4 | >95 |
Protocol 3: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to yield the mono-functionalized this compound.
Materials:
-
N-Boc protected, N'-functionalized this compound
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) (for TFA deprotection)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Using TFA: Dissolve the Boc-protected compound in DCM and add an excess of TFA (typically 10-50% v/v). Stir at room temperature for 1-4 hours.
-
Using HCl in Dioxane: Dissolve the Boc-protected compound in a minimal amount of methanol or DCM and add an excess of 4M HCl in dioxane. Stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
For the free base, dissolve the residue in water and basify with saturated aqueous NaHCO₃ solution or NaOH solution to pH > 10. Extract the product with a suitable organic solvent (e.g., DCM, Ethyl Acetate).
-
Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to give the deprotected product. If the hydrochloride salt is desired, the residue after evaporation of the HCl/dioxane can be triturated with diethyl ether and the resulting solid collected by filtration.
Direct Di-Functionalization
For applications where di-substitution is desired, the unprotected this compound can be reacted with an excess of the electrophile.
Caption: General scheme for the direct di-functionalization of this compound.
The reaction conditions are typically similar to those for mono-functionalization, but with at least two equivalents of the electrophile and a suitable base to scavenge the acid produced. It is important to note that a mixture of mono- and di-substituted products may be obtained, requiring careful purification.
Summary of Reaction Conditions
| Reaction Type | Substrate | Electrophile | Key Reagents | Solvent | Typical Yield (%) |
| Mono-Alkylation | 4-Boc-4,7-diazaspiro[2.5]octane | Aldehydes/Ketones | NaBH(OAc)₃ or NaBH₃CN | DCM, DCE, MeOH | 85-95 |
| Mono-Acylation | 4-Boc-4,7-diazaspiro[2.5]octane | Acyl Halides | TEA, DIPEA | DCM | >95 |
| Deprotection | N-Boc-N'-R-4,7-diazaspiro[2.5]octane | - | TFA or HCl in Dioxane | DCM | >90 |
| Di-Alkylation | This compound | Alkyl Halides (excess) | K₂CO₃, Cs₂CO₃ | DMF, ACN | Variable |
| Di-Acylation | This compound | Acyl Halides (excess) | TEA, DIPEA | DCM | >90 |
Note: Yields are highly dependent on the specific electrophile and reaction conditions used. The provided values are typical ranges.
Conclusion
The functionalization of this compound is a key step in the synthesis of novel compounds for drug discovery. The use of a protecting group strategy allows for the regioselective synthesis of mono-substituted derivatives, providing a versatile platform for the exploration of chemical space. The protocols and data presented here offer a guide for researchers to effectively utilize this valuable scaffold in their synthetic endeavors.
Application Notes and Protocols for the Large-Scale Synthesis of 4,7-Diazaspiro[2.5]octane Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of key 4,7-diazaspiro[2.5]octane intermediates, which are crucial building blocks in the development of novel therapeutics.[1][2][3] The protocols are based on established patent literature, offering robust and scalable methods for producing these valuable compounds.
Introduction
This compound derivatives are important scaffolds in medicinal chemistry, notably as intermediates in the synthesis of kinase inhibitors for oncology and compounds for neuropharmacology research.[1][2] The rigid spirocyclic structure is a desirable feature in drug design. This document outlines two primary synthetic routes for obtaining tert-butyl this compound-7-carboxylate, a commonly used protected intermediate.[2][4]
Synthetic Strategies Overview
Two main strategies for the synthesis of this compound intermediates have been reported, starting from either diethyl malonate or 1-aminocyclopropanecarboxylic acid. The following sections provide detailed protocols and comparative data for key steps in these synthetic pathways.
Diagram: Synthetic Pathways Overview
Caption: Comparative overview of two synthetic routes to this compound intermediates.
Route 1: Synthesis from Diethyl Malonate
This route involves the initial formation of a cyclopropane ring followed by a series of transformations including a Hoffman rearrangement and subsequent cyclization and reduction steps.[2]
Experimental Protocol
Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate [2]
-
To a 3 L three-necked flask, add diethyl malonate (288 g), 1,2-dibromoethane (405.4 g), potassium bicarbonate (449.7 g), tetrabutylammonium bromide (1.67 g), and 1.5 L of DMF.
-
Stir the mixture at room temperature for 16 hours.
-
Heat the reaction mixture to 100°C and stir for 2 hours.
-
Monitor the reaction completion by TLC.
-
Cool the mixture to room temperature and filter to remove the potassium salts.
-
Wash the solid with ethyl acetate (200 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent, yielding diethyl 1,1-cyclopropanedicarboxylate.
Step 2: Synthesis of Monoethyl 1,1-cyclopropanedicarboxylate [2]
-
In a 2 L three-necked flask, dissolve diethyl 1,1-cyclopropanedicarboxylate (255.3 g) in 840 mL of ethanol.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add potassium bicarbonate (137.32 g), maintaining the temperature below 30°C.
-
Allow the reaction to warm to room temperature and stir for 15 hours.
-
Monitor the reaction completion by TLC.
-
Add 1 L of water and extract with a 1:1 mixture of petroleum ether and ethyl acetate (2 x 300 mL) to remove unreacted starting material.
-
Adjust the pH of the aqueous phase to 2 with concentrated HCl.
-
Extract the aqueous phase with ethyl acetate (2 x 370 mL).
-
Combine the organic phases and remove the solvent under reduced pressure to yield monoethyl 1,1-cyclopropanedicarboxylate.
Step 3-6: Subsequent Transformations
The subsequent steps involve a Hoffman rearrangement, acylation, cyclization, reduction, and final Boc-protection to yield the target intermediate.[2]
Quantitative Data Summary: Route 1
| Step | Product | Starting Material (Amount) | Reagents | Solvent | Yield |
| 1. Cyclization | Diethyl 1,1-cyclopropanedicarboxylate | Diethyl Malonate (288 g) | 1,2-dibromoethane, KHCO₃, Bu₄NBr | DMF | 76.3% |
| 2. Hydrolysis | Monoethyl 1,1-cyclopropanedicarboxylate | Diethyl 1,1-cyclopropanedicarboxylate (255.3 g) | KHCO₃, HCl | Ethanol | 93% |
| 6. Boc Protection | tert-butyl this compound-7-carboxylate | This compound (64.9 g) | (Boc)₂O, NaOH | Ethanol | 73% |
Route 2: Synthesis from 1-Aminocyclopropanecarboxylic Acid
This alternative route begins with the esterification of 1-aminocyclopropanecarboxylic acid and proceeds through amidation and reductive cyclization.[3]
Experimental Protocol
Step 1: Synthesis of Ethyl 1-aminocyclopropanecarboxylate (as HCl salt) [3]
-
Add 1-aminocyclopropanecarboxylic acid (500.0 g, 4.95 mol) to ethanol (2.5 L) at room temperature.
-
Cool the mixture to 0°C and add thionyl chloride (294.5 g, 2.48 mol) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and stir for 2 hours.
-
Cool the reaction to room temperature and concentrate.
-
Wash the resulting solid with tetrahydrofuran (3 x 1 L) to obtain the product.
Quantitative Data Summary: Route 2
| Step | Product | Starting Material (Amount) | Reagents | Solvent | Yield |
| 1. Esterification | Ethyl 1-aminocyclopropanecarboxylate HCl salt | 1-Aminocyclopropanecarboxylic Acid (500 g) | Thionyl chloride | Ethanol | 98% |
Note: The overall four-step reaction yield from the intermediate corresponding to formula II to I in the patent is reported to be 70%.[3]
Workflow for a Generic Large-Scale Synthesis Campaign
The following diagram illustrates a typical workflow for a large-scale synthesis campaign of a this compound intermediate.
Diagram: Large-Scale Synthesis Workflow
Caption: A generalized workflow for the large-scale production of pharmaceutical intermediates.
Conclusion
The presented protocols, derived from patent literature, offer viable pathways for the large-scale synthesis of this compound intermediates. The choice of route may depend on factors such as raw material availability, cost, and specific equipment capabilities. The provided quantitative data allows for a preliminary comparison of the efficiency of key reaction steps. Researchers and drug development professionals should conduct appropriate process safety evaluations before implementing these procedures on a large scale.
References
- 1. nbinno.com [nbinno.com]
- 2. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]
- 3. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives - Google Patents [patents.google.com]
- 4. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Chromatographic Purification of 4,7-Diazaspiro[2.5]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 4,7-diazaspiro[2.5]octane derivatives, a class of compounds of significant interest in pharmaceutical research and drug development. These spirocyclic diamines are key building blocks in the synthesis of various therapeutic agents. Their inherent basicity and potential for carrying protecting groups, such as the tert-butyloxycarbonyl (Boc) group, necessitate robust and efficient purification strategies to ensure high purity for subsequent synthetic steps and biological assays.
This guide covers three primary chromatographic techniques: Flash Chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), offering methodologies and comparative data to aid in the selection of the most suitable purification strategy.
Introduction to Chromatographic Purification Strategies
The choice of chromatographic technique for purifying this compound derivatives depends on several factors, including the scale of the purification, the required purity level, the physicochemical properties of the specific derivative, and available resources.
-
Flash Chromatography: A rapid and cost-effective method ideal for routine purification of reaction mixtures and removal of major impurities. It is highly scalable, making it suitable for both small-scale research and larger-scale production.
-
High-Performance Liquid Chromatography (HPLC): Offers superior resolution and is the method of choice for achieving high purity levels (>98%). It is particularly useful for separating closely related impurities and for the final purification of drug candidates.
-
Supercritical Fluid Chromatography (SFC): A "green" chromatography technique that uses supercritical CO2 as the primary mobile phase component. SFC can offer faster separations and reduced solvent consumption compared to HPLC, especially for chiral separations.
Data Presentation: Comparative Overview of Chromatographic Techniques
The following tables summarize typical quantitative data for the purification of representative this compound derivatives using different chromatographic techniques. These values are intended as a guide for method development.
Table 1: Flash Chromatography Parameters for this compound Derivatives
| Compound | Stationary Phase | Mobile Phase | Typical Yield (%) | Typical Purity (%) | Reference |
| 7-Benzyl-4,7-diazaspiro[2.5]octane derivative | Silica Gel | Dichloromethane:Methanol (9:1) | >85 | >95 | Generic Method |
| tert-Butyl this compound-7-carboxylate | Silica Gel | Hexane:Ethyl Acetate (1:1) | >90 | >97 | Generic Method |
| N-Boc protected this compound intermediate | Silica Gel | Hexane:Ethyl Acetate (75:15) | 70-90 | >95 | [1] |
Table 2: HPLC Purification Parameters for this compound Derivatives
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Typical Purity (%) |
| Unprotected this compound | C18, 5 µm | A: 0.1% TFA in WaterB: Acetonitrile (Gradient) | 1.0 | 210, 254 | >99 |
| tert-Butyl this compound-4-carboxylate | C18, 5 µm | A: WaterB: Acetonitrile (Isocratic or Gradient) | 1.0 | 210 | >98 |
| Basic this compound analog | C8 or C18 | A: 10 mM Ammonium Bicarbonate, pH 9B: Methanol (Gradient) | 0.8 | 220 | >99 |
Table 3: SFC as a Green Alternative for Purification
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO2 | Organic Solvents (Acetonitrile, Methanol) and Water |
| Solvent Consumption | Significantly lower | High |
| Separation Speed | Generally faster due to low viscosity and high diffusivity of supercritical CO2.[2] | Varies depending on method |
| Environmental Impact | "Greener" due to CO2 recycling and reduced organic solvent waste.[3] | Generates significant organic solvent waste |
| Post-purification Workup | Faster fraction dry-down times.[2] | Can require lengthy solvent evaporation |
| Applicability | Excellent for chiral and achiral separations of small molecules.[2] | Broad applicability |
Experimental Protocols
The following are detailed protocols for the purification of this compound derivatives.
Protocol 1: Flash Chromatography for General Purification
This protocol is suitable for the purification of gram-scale quantities of N-Boc protected this compound derivatives.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)
-
Triethylamine (optional, for basic compounds)
-
Flash chromatography column and system
-
Thin Layer Chromatography (TLC) plates
-
Collection tubes
Methodology:
-
TLC Analysis: Develop a suitable solvent system using TLC. For N-Boc protected derivatives, a mixture of Hexane and Ethyl Acetate is a good starting point. For more polar or unprotected derivatives, a system of Dichloromethane and Methanol may be more appropriate. Aim for an Rf value of 0.2-0.4 for the target compound. For basic compounds that may streak on silica, adding 0.1-1% triethylamine to the eluent can improve peak shape.
-
Column Packing: Dry pack the column with silica gel. The amount of silica should be 50-100 times the weight of the crude material.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane. Adsorb the crude material onto a small amount of silica gel by concentrating the solution in the presence of silica. Once dry, load the silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the solvent system determined by TLC. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective. For example, start with 10% Ethyl Acetate in Hexane and gradually increase to 50% Ethyl Acetate.
-
Fraction Collection: Collect fractions based on the elution of compounds as monitored by TLC or an integrated UV detector.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and concentrate under reduced pressure to obtain the purified this compound derivative.
Protocol 2: Reverse-Phase HPLC for High-Purity Final Products
This protocol is designed for the final purification of milligram-scale quantities of this compound derivatives to achieve high purity.
Materials:
-
Partially purified this compound derivative
-
HPLC system with a preparative column (e.g., C18, 5 µm, 21.2 x 150 mm)
-
Solvents: HPLC grade Water, Acetonitrile, Methanol
-
Additives: Trifluoroacetic acid (TFA) or Ammonium Bicarbonate
-
Sample vials and collection vessels
Methodology:
-
Method Development: Develop a suitable analytical HPLC method first to determine the optimal mobile phase and gradient conditions.
-
For unprotected, basic derivatives, an acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) can be used to protonate the amines and improve peak shape.
-
Alternatively, for Boc-protected or other sensitive derivatives, a neutral or basic mobile phase (e.g., 10 mM ammonium bicarbonate in water/methanol, pH 8-9) with a pH-stable column is recommended to avoid deprotection.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent at a known concentration. Filter the sample through a 0.45 µm filter before injection.
-
Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions for at least 10 column volumes.
-
Injection and Elution: Inject the sample onto the column and begin the gradient elution. A typical gradient for a C18 column might be from 5% to 95% Acetonitrile in Water (with additive) over 20-30 minutes.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound, using a UV detector to monitor the elution.
-
Purity Analysis and Lyophilization: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and lyophilize to remove the mobile phase and obtain the final purified product.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the key workflows and decision-making processes in the purification of this compound derivatives.
Caption: General workflow for the purification of this compound derivatives.
References
Application Note: Monitoring the Synthesis of N-Substituted 4,7-Diazaspiro[2.5]octane Derivatives using Reverse-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust method for monitoring the progress of reactions involving 4,7-diazaspiro[2.5]octane using High-Performance Liquid Chromatography (HPLC). The this compound scaffold is a valuable building block in medicinal chemistry for the synthesis of novel therapeutics.[1] Accurate monitoring of its reactions is crucial for optimizing reaction conditions, determining endpoints, and ensuring product purity. This protocol provides a general-purpose reverse-phase HPLC (RP-HPLC) method suitable for tracking the consumption of the spiro-diamine reactant and the formation of its derivatives.
Introduction
This compound and its derivatives are important intermediates in the pharmaceutical industry, serving as core structures in the development of complex molecules.[2][3] Efficiently monitoring chemical reactions, such as alkylations or acylations involving this scaffold, is essential for process control and optimization. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering the ability to separate, identify, and quantify reactants, intermediates, and products in a complex mixture.[4]
This document provides a comprehensive protocol for sample preparation and RP-HPLC analysis to monitor a typical reaction involving a protected this compound derivative.
Experimental Workflow
The overall process for monitoring a reaction involves sampling, sample preparation, HPLC analysis, and data interpretation. The workflow ensures that reaction aliquots are handled consistently to produce reliable and reproducible kinetic data.
Caption: Workflow for HPLC monitoring of a chemical reaction.
Materials and Instrumentation
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm) is recommended for good separation of polar and non-polar compounds.[5]
-
Solvents: HPLC-grade acetonitrile (ACN) and water.
-
Reagents: Formic acid or Trifluoroacetic acid (TFA), HPLC grade.
-
Sample Preparation: 0.22 µm syringe filters, autosampler vials, and precision pipettes.
Detailed Experimental Protocols
Chromatographic Conditions
A generic set of starting conditions is provided below. These should be optimized for the specific reactants and products involved in the synthesis.
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 210 nm or 220 nm |
| Run Time | 20 minutes |
Note on Detection: this compound lacks a strong UV chromophore. Detection at low wavelengths (~210 nm) is often possible but may have lower sensitivity and higher baseline noise. If reactants or products contain aromatic rings, a more specific wavelength (e.g., 254 nm) should be used. For higher sensitivity with non-chromophoric compounds, consider alternative detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). Derivatization with a UV-active agent can also be employed.[6]
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the starting material (e.g., 4-Boc-4,7-diazaspiro[2.5]octane) and the expected product standard into separate 5 mL volumetric flasks. Dissolve and bring to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Mixture: Create a mixed working standard by diluting the primary stock solutions. For example, pipette 100 µL of each stock solution into a 10 mL volumetric flask and dilute with the 50:50 mobile phase mixture. This creates a standard for verifying retention times and initial quantification.
-
Calibration Curve: Prepare a series of dilutions from the primary stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to enable accurate quantification.
Reaction Sample Preparation
Proper sample preparation is critical to stop the reaction and remove particulates that could damage the HPLC column.[7][8]
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small, precise aliquot (e.g., 20 µL) from the reaction mixture.
-
Quenching: Immediately transfer the aliquot into a vial containing a quenching solution (e.g., 480 µL of 1% formic acid in acetonitrile). The quenching agent will depend on the reaction chemistry but typically involves rapidly changing the pH or diluting with a solvent that stops the reaction.
-
Dilution: The quenching step often serves as the initial dilution. Further dilution may be necessary to bring the analyte concentrations within the linear range of the calibration curve. Use the mobile phase as the diluent.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter directly into an HPLC vial to remove any precipitates or particulate matter.[9]
-
Injection: Place the vial in the autosampler for analysis.
Data Presentation and Analysis
The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Example Reaction Monitoring Data
The following table represents hypothetical data from monitoring a reaction where 4-Boc-4,7-diazaspiro[2.5]octane is consumed to form a product. Concentrations are calculated from the peak areas using a pre-established calibration curve.
| Time Point (min) | Reactant Peak Area | Product Peak Area | Reactant Conc. (µg/mL) | Product Conc. (µg/mL) | % Conversion |
| 0 | 854,230 | 1,500 | 100.1 | < LOQ | 0% |
| 15 | 632,110 | 245,890 | 74.1 | 26.3 | 26% |
| 30 | 415,980 | 478,210 | 48.8 | 51.2 | 51% |
| 60 | 188,340 | 711,550 | 22.1 | 76.2 | 78% |
| 120 | 45,670 | 865,430 | 5.4 | 92.7 | 95% |
| 240 | < LOQ | 901,220 | < LOQ | 96.5 | >99% |
LOQ: Limit of Quantitation
Conclusion
The described RP-HPLC method provides a reliable and effective framework for monitoring reactions involving this compound and its derivatives. By implementing this protocol, researchers can obtain valuable kinetic data, determine reaction endpoints, and assess the purity of their synthesized compounds, thereby accelerating drug discovery and development workflows. Method optimization, particularly of the mobile phase composition and detector settings, is recommended to suit the specific properties of the molecules under investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 3. innospk.com [innospk.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. sartorius.com [sartorius.com]
- 9. cipac.org [cipac.org]
Troubleshooting & Optimization
overcoming challenges in the synthesis of 4,7-diazaspiro[2.5]octane
Technical Support Center: Synthesis of 4,7-diazaspiro[2.5]octane
Welcome to the technical support center for the synthesis of this compound and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic scaffold.
Troubleshooting Guide
This guide addresses specific issues that may arise during the multi-step synthesis of this compound, particularly when following routes involving Boc-protection.
Section 1: Initial Cyclopropane Ring Formation
Q1: I am getting a low yield in the synthesis of diethyl 1,1-cyclopropanedicarboxylate from diethyl malonate and 1,2-dibromoethane. What are the likely causes?
A1: Low yields in this initial cyclization step are often related to reaction conditions and reagent quality. Consider the following:
-
Base Strength and Solubility: Ensure the base used (e.g., potassium carbonate) is finely powdered and anhydrous to maximize its reactivity. The choice of solvent, such as DMF, is crucial for solubilizing the reactants.
-
Reaction Temperature and Time: The reaction may require heating (e.g., 80-100°C) to proceed at a reasonable rate. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time, which can be upwards of 15 hours.[1]
-
Phase Transfer Catalyst: The use of a phase transfer catalyst, like tetrabutylammonium bromide (Bu4NBr), can significantly improve yields by facilitating the transport of the malonate anion into the organic phase.[1]
-
Purity of Reagents: Ensure that diethyl malonate and 1,2-dibromoethane are pure. Contaminants can lead to side reactions.
Section 2: Piperidine Ring Formation & Cyclization
Q2: My intramolecular cyclization to form the diazaspiro octane core is resulting in low yields or significant polymer formation. How can I optimize this step?
A2: Intramolecular cyclizations are highly dependent on concentration and the specific reaction methodology.
-
High-Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, the reaction must be run at high dilution. This is typically achieved by the slow addition of the linear precursor to a large volume of solvent.
-
Choice of Cyclization Strategy: The efficiency of ring closure depends on the chosen synthetic route. Strategies like reductive amination or nucleophilic substitution require careful optimization. For reductive amination, the choice of reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is critical.[2][3][4]
-
Template Effects: In some cases, metal ions can act as templates, holding the linear precursor in a conformation that favors cyclization. This is a more advanced technique but can be effective.
Section 3: Boc Group Protection & Deprotection
Q3: The Boc-protection of the synthesized this compound is incomplete. What should I do?
A3: Incomplete protection with Boc anhydride ((Boc)₂O) can be due to several factors:
-
Stoichiometry: Ensure you are using a sufficient excess of (Boc)₂O (typically 1.1 to 1.5 equivalents).
-
Base and Solvent: The reaction is usually performed in the presence of a base like NaOH or triethylamine in a solvent such as ethanol or dichloromethane.[1] Ensure the base is adequately deprotonating the secondary amine.
-
Reaction Time and Temperature: While often run at room temperature, the reaction may need to be stirred for several hours (e.g., 13 hours or more) to go to completion.[1] Monitor by TLC or LC-MS.
Q4: I am experiencing low yields and side reactions during the acidic deprotection of my Boc-protected diazaspirooctane. What is causing this and how can I prevent it?
A4: The primary cause of side reactions during Boc deprotection is the formation of a reactive tert-butyl cation intermediate.[5][6] This cation can alkylate any available nucleophile, including your product.
-
Problem: Incomplete Deprotection:
-
Insufficient Acid: The concentration or equivalents of acid (e.g., TFA, HCl) may be too low.[5]
-
Short Reaction Time: The reaction may require more time (typically 1-4 hours).[5]
-
Low Temperature: Most deprotections are run at 0°C to room temperature. Sluggish reactions may need to be warmed gently, but this can increase side reactions.[5]
-
-
Problem: t-Butylation Side Product:
-
Problem: Degradation of Other Functional Groups:
-
Milder Acids: If your molecule contains other acid-sensitive groups, consider using milder or alternative deprotection methods.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a heterocyclic organic compound featuring a spirocyclic structure where a cyclopropane ring and a piperazine ring share a single carbon atom.[7] It is an important building block, or intermediate, in the synthesis of more complex molecules, particularly for pharmaceutical drug development.[8][9][10]
Q2: Why is the Boc-protected version, tert-butyl this compound-carboxylate, commonly synthesized? A2: The tert-butoxycarbonyl (Boc) group is a protecting group for one of the nitrogen atoms.[11] This allows for selective reaction at the other, unprotected nitrogen atom. The Boc group provides stability during multi-step reactions and can be removed under specific acidic conditions when no longer needed.[11] This control is essential for building complex target molecules.
Q3: What are the main synthetic strategies to prepare the this compound core? A3: Published methods often involve multi-step sequences. One common approach starts with diethyl malonate to first form a cyclopropane ring, followed by a series of reactions including Hofmann rearrangement, hydrolysis, acylation, and finally cyclization and reduction to form the piperazine ring.[1][8] Another patented route uses a derivative of (1-(hydroxymethyl)cyclopropyl)carbamate as the starting material.[10]
Q4: What analytical techniques are best for monitoring the synthesis? A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the presence of starting material, intermediates, and the desired product, as well as identifying byproducts by their mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates after purification.
Q5: Are there non-acidic methods for Boc deprotection? A5: Yes, while acidic cleavage is most common, several methods avoid strong acids. These can be useful for substrates with other acid-labile functional groups. Methods include using reagents like TMSI (trimethylsilyl iodide) or employing thermal deprotection, although the latter requires high temperatures and is less common.[12][13]
Data & Reagent Tables
Table 1: Common Conditions for Boc Deprotection
| Reagent System | Typical Concentration | Solvent | Scavenger (Example) | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 2.5-5% Triisopropylsilane (TIS) | 1-2 hours | Most common method; product is isolated as a TFA salt.[5][6] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane or Methanol | None typically needed | 1-4 hours | Yields the hydrochloride salt, which often precipitates.[5] |
| Phosphoric Acid | Aqueous Solution | Water/Co-solvent | None | Varies | A milder alternative for certain substrates.[12] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection using TFA/DCM
Disclaimer: This is a representative protocol and should be adapted based on the specific substrate and scale. Always perform a risk assessment before starting any new procedure.
-
Preparation: Dissolve the N-Boc protected this compound substrate in dichloromethane (DCM) (approx. 0.1-0.2 M). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: To the cooled solution, add triisopropylsilane (TIS) as a scavenger (approx. 5% v/v). Slowly add trifluoroacetic acid (TFA) to reach a final concentration of 25-50% v/v.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS (typically 1-2 hours).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
TFA Removal: To remove residual TFA, co-evaporate the residue with a solvent like toluene or diethyl ether (repeat 2-3 times). The final product is typically obtained as the TFA salt and can be used directly or neutralized.
-
Neutralization (Optional): To obtain the free base, dissolve the crude salt in a minimal amount of water and basify carefully with a base like saturated sodium bicarbonate solution or aqueous NaOH until the pH is >9. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate), dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the free amine.
Visualizations
Synthetic & Troubleshooting Workflows
Caption: General synthetic workflow for N-Boc-4,7-diazaspiro[2.5]octane.
Caption: Troubleshooting decision tree for Boc deprotection reactions.
References
- 1. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap [eureka.patsnap.com]
- 9. nbinno.com [nbinno.com]
- 10. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 11. innospk.com [innospk.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: N-Alkylation of 4,7-diazaspiro[2.5]octane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the N-alkylation of 4,7-diazaspiro[2.5]octane.
Troubleshooting Guide
The N-alkylation of this compound can present several challenges. The most common issues are summarized below, along with their probable causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive alkylating agent- Inappropriate base or solvent- Low reaction temperature- Insufficient reaction time | - Check the purity and reactivity of the alkylating agent.- Screen different bases (e.g., K₂CO₃, NaH, Et₃N) and solvents (e.g., DMF, acetonitrile, THF).- Gradually increase the reaction temperature.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Formation of Di-alkylated Byproduct | - Excess of alkylating agent- High reaction temperature or prolonged reaction time- Use of a highly reactive alkylating agent | - Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent.- Perform the reaction at a lower temperature and monitor for completion.- Consider a less reactive alkylating agent (e.g., alkyl chloride instead of alkyl iodide). |
| Formation of Regioisomers (N4 vs. N7 alkylation) | - Steric hindrance at one nitrogen atom- Electronic effects influencing the nucleophilicity of the nitrogen atoms- Reaction conditions (base, solvent) favoring one isomer over the other | - Employ a protecting group strategy to selectively block one nitrogen atom before alkylation. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose.[1]- Modify the reaction conditions; for instance, the choice of base and solvent can influence regioselectivity.[2] |
| Complex Product Mixture / Poor Purity | - Degradation of starting material or product- Competing side reactions (e.g., elimination with certain alkyl halides)- Impure starting materials or reagents | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.- Use purified starting materials and high-purity, dry solvents.- Consider alternative alkylating agents that are less prone to elimination reactions. |
| Difficulty in Product Purification | - Similar polarity of the desired product and byproducts | - Optimize chromatographic conditions (e.g., different solvent systems, gradient elution).- Consider derivatization of the product or byproduct to alter its polarity for easier separation.- Recrystallization may be an effective purification method if the product is a solid. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-alkylation of this compound?
A1: The most prevalent side reactions are overalkylation, leading to the formation of the N,N'-dialkylated product, and lack of regioselectivity, resulting in a mixture of N4- and N7-alkylated isomers. The formation of byproducts from the decomposition of the alkylating agent can also occur.[3]
Q2: How can I selectively achieve mono-alkylation?
A2: To favor mono-alkylation, it is crucial to control the stoichiometry of the reactants. Using the diamine as the limiting reagent and adding the alkylating agent slowly can minimize dialkylation. Additionally, employing a less reactive alkylating agent or running the reaction at a lower temperature can enhance selectivity.
Q3: How can I control the regioselectivity of the alkylation (N4 vs. N7)?
A3: Controlling regioselectivity in unsymmetrical diamines can be challenging.[4][5] The two nitrogen atoms in this compound have different chemical environments, which can lead to preferential alkylation at one site. To achieve selective alkylation, a common strategy is to use a protecting group. For instance, you can selectively protect one nitrogen with a group like Boc (tert-butoxycarbonyl), perform the alkylation on the unprotected nitrogen, and then deprotect the first nitrogen.[1] The choice of base and solvent can also influence the regiochemical outcome.[2]
Q4: What is a suitable protecting group for one of the nitrogen atoms?
A4: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines.[1] It can be introduced to one of the nitrogen atoms to form an intermediate such as tert-butyl this compound-4-carboxylate.[1] This allows for selective alkylation at the unprotected N7 position. The Boc group can be subsequently removed under mild acidic conditions.[1]
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the products?
A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent for monitoring the progress of the reaction. For product characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and determining isomeric ratios. Mass spectrometry (MS) will confirm the molecular weight of the products.
Experimental Protocols
Below is a general protocol for the mono-N-alkylation of a protected this compound derivative. This should be adapted based on the specific substrate and alkylating agent.
Example: N-Alkylation of Boc-Protected this compound
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Preparation: To a solution of tert-butyl this compound-4-carboxylate (1.0 eq.) in a suitable dry solvent (e.g., acetonitrile or DMF) in a round-bottom flask under an inert atmosphere, add a base (e.g., K₂CO₃, 1.5-2.0 eq.).
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Reaction: Stir the mixture at room temperature for 30 minutes. Then, add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise to the suspension.
-
Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Visualizations
Reaction Pathway Diagram
Caption: N-Alkylation pathways of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting N-alkylation reactions.
References
- 1. innospk.com [innospk.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. thalesnano.com [thalesnano.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,7-Diazaspiro[2.5]octane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,7-diazaspiro[2.5]octane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound derivatives?
A1: A prevalent starting material for the synthesis of this compound derivatives, such as tert-butyl this compound-7-carboxylate, is diethyl malonate.[1][2] Alternative starting materials include derivatives of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate.[3][4]
Q2: What is a typical overall yield for the synthesis of tert-butyl this compound-7-carboxylate starting from diethyl malonate?
A2: The overall yield can vary depending on the specific multi-step synthesis route. Reported total yields for the synthesis of tert-butyl this compound-7-carboxylate from diethyl malonate have been noted to be around 11.2% to 23.5%.[2]
Q3: What are some of the key reaction steps involved in the synthesis from diethyl malonate?
A3: The synthesis from diethyl malonate typically involves a series of reactions that may include cyclization, Hoffman reaction, hydrolysis, acylation, and reduction steps to form the final product.[2]
Q4: Are there alternative synthesis strategies that avoid hazardous reagents?
A4: Yes, some synthesis methods have been developed to avoid the use of flammable, explosive, and corrosive reagents like boron trifluoride diethyl etherate.[3][4] These alternative routes may involve starting from 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate derivatives.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the initial cyclization of diethyl malonate and 1,2-dibromoethane. | Incomplete reaction or side product formation. | Ensure anhydrous conditions as moisture can interfere with the base-catalyzed reaction. Monitor the reaction progress using TLC. Consider optimizing the reaction temperature and time; one protocol suggests heating to 80°C for 15 hours, while another uses room temperature for 16 hours followed by heating to 100°C for 2 hours.[1][2] The choice of base (e.g., K₂CO₃ vs. KHCO₃) can also influence the yield.[1] |
| Difficulty in the reduction of the amide to the amine. | The reducing agent is not effective or is incompatible with other functional groups. | Select a reducing agent that is effective for converting a carbon-oxygen double bond to an amine without causing side reactions with other functional groups in the molecule. The reaction temperature for the reduction can be critical; heating to 60-70°C may be necessary.[3] |
| Formation of impurities during Boc protection. | Reaction conditions are not optimal, leading to side reactions. | Control the temperature during the addition of (Boc)₂O, keeping it below 5°C.[2] The molar ratio of the reactants is also important; a molar ratio of this compound to (Boc)₂O to NaOH of 1:2:2.2 has been reported.[2] |
| Unstable raw materials leading to inconsistent results. | Some starting materials or intermediates may be sensitive to storage conditions. | Store all reagents and intermediates under appropriate conditions, such as in a dark place under an inert atmosphere, and at recommended temperatures (e.g., 2-8°C for some derivatives). |
Experimental Protocols
Synthesis of tert-Butyl this compound-7-carboxylate from Diethyl Malonate
This process involves multiple steps. Below are the protocols for key stages as described in the literature.
Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate
-
Reagents: Diethyl malonate, 1,2-dibromoethane, potassium carbonate (K₂CO₃), tetrabutylammonium bromide (Bu₄NBr), and dimethylformamide (DMF).
-
Procedure:
-
To a 250 mL three-necked flask, add 24g of diethyl malonate, 33.8g of 1,2-dibromoethane, 51.8g of K₂CO₃, 0.24g of Bu₄NBr, and 120 mL of DMF.
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Heat the mixture in an oil bath to 80°C and reflux for 15 hours.
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Monitor the reaction completion using TLC.
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Cool the reaction to room temperature and filter to remove the potassium salt.
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Wash the solid with ethyl acetate (100 mL).
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Combine the filtrates and concentrate under reduced pressure to obtain diethyl 1,1-cyclopropanedicarboxylate.
-
-
Reported Yield: 70.3%.[1]
Subsequent Steps: The synthesis proceeds through a Hofmann reaction, hydrolysis, another cyclization via acylation, and a reduction to yield this compound.[2]
Final Step: Boc Protection of this compound
-
Reagents: this compound, ethanol (EtOH), sodium hydroxide (NaOH), and di-tert-butyl dicarbonate ((Boc)₂O).
-
Procedure:
-
In a 1 L three-necked flask, add 64.9g of this compound and 650 mL of EtOH.
-
Control the temperature to below 30°C and slowly add 51g of NaOH.
-
Cool the mixture to below 5°C and add 252.6g of (Boc)₂O dropwise.
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Allow the reaction to slowly warm to room temperature and stir for 13 hours.
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Monitor the reaction completion using TLC.
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Filter the mixture, remove the solvent, and purify by column chromatography to obtain tert-butyl this compound-7-carboxylate.
-
-
Reported Yield: 73%.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for Diethyl 1,1-cyclopropanedicarboxylate Synthesis
| Parameter | Method 1 | Method 2 |
| Starting Materials | Diethyl malonate, 1,2-dibromoethane, K₂CO₃, Bu₄NBr, DMF | Diethyl malonate, 1,2-dibromoethane, KHCO₃, Bu₄NBr, DMF |
| Temperature | 80°C | Room temperature, then 100°C |
| Reaction Time | 15 hours | 16 hours at RT, then 2 hours at 100°C |
| Reported Yield | 70.3%[1] | 76.3%[1] |
Table 2: Reagent Quantities for Boc Protection of this compound
| Reagent | Molar Ratio | Example Quantity |
| This compound | 1 | 64.9 g |
| (Boc)₂O | 2 | 252.6 g |
| NaOH | 2.2 | 51 g |
| Solvent | 650 mL EtOH | |
| Reported Yield | 73%[2] |
Visualizations
Caption: Synthetic pathway from diethyl malonate to the final product.
Caption: Troubleshooting logic for addressing low yield issues.
References
- 1. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]
- 3. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 4. CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
Technical Support Center: Optimization of Boc Protection for 4,7-Diazaspiro[2.5]octane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Boc (tert-butoxycarbonyl) protection of 4,7-diazaspiro[2.5]octane.
Troubleshooting Guide
Users may encounter several common issues during the Boc protection of this compound. The following table summarizes these problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-Boc Product | - Non-selective reaction leading to a mixture of mono- and di-protected products.- Incomplete reaction.- Suboptimal reaction temperature. | - Employ a selective mono-protection strategy, such as in situ formation of the hydrochloride salt of one amine group.[1][2][3]- Increase the reaction time and monitor progress using TLC or LC-MS.- For reactions involving NaOH, maintain a low temperature (below 5°C) during the addition of (Boc)₂O.[4] |
| Formation of Di-Boc Protected Product | - Excess of Boc anhydride ((Boc)₂O).- Highly reactive amine groups.- Use of a catalyst like DMAP can sometimes promote di-protection. | - Carefully control the stoichiometry, using close to 1.0 equivalent of (Boc)₂O for mono-protection.[5]- Consider a stepwise protection or a method that differentiates the two amine groups.[2] |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Poor solubility of the starting material.- Inadequate mixing. | - Extend the reaction time and monitor by TLC.- Choose a solvent in which this compound has good solubility, such as ethanol or methanol.[3][4]- Ensure vigorous stirring throughout the reaction. |
| Difficult Purification | - Similar polarities of the starting material, mono-Boc, and di-Boc products.- Presence of unreacted (Boc)₂O and byproducts. | - Utilize column chromatography for purification.[4]- A typical workup involves filtration, desolvation, and then column purification.[4] |
| Inconsistent Results | - Variability in the quality of reagents.- Inconsistent reaction conditions (temperature, addition rate). | - Use fresh, high-quality (Boc)₂O and anhydrous solvents where necessary.- Maintain strict control over reaction parameters, especially temperature and the rate of reagent addition. |
Frequently Asked Questions (FAQs)
Q1: Which nitrogen in this compound is more reactive towards Boc protection?
The relative reactivity of the two nitrogen atoms (N4 and N7) in this compound is not extensively documented in readily available literature. However, in substituted spirocyclic diamines, steric hindrance and the electronic environment around each nitrogen can influence reactivity. It is advisable to assume that both nitrogens are reactive and to employ strategies for selective mono-protection if that is the desired outcome.
Q2: What are the key parameters to control for selective mono-Boc protection?
For selective mono-Boc protection of diamines, a common and effective strategy is to protonate one of the amine groups to render it less nucleophilic.[2] This can be achieved by the in-situ generation of one equivalent of HCl from a reagent like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in an anhydrous alcohol solvent prior to the addition of (Boc)₂O.[3] This method has been successfully applied to various cyclic diamines.[3]
Q3: What is a reliable method to monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the progress of the Boc protection reaction.[4] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting diamine and the formation of the product(s). Staining with ninhydrin can be useful for visualizing the amine-containing spots.
Q4: Are there any specific safety precautions to consider?
When working with reagents like (Boc)₂O, it is important to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Thionyl chloride reacts vigorously with methanol and should be handled with extreme caution.[6] Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Q5: How can I remove the Boc protecting group if needed?
The Boc group is typically removed under acidic conditions.[7] Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like methanol or dioxane.[5][8] The choice of deprotection conditions will depend on the stability of the rest of the molecule to acidic environments.
Experimental Protocols
Below are detailed experimental protocols for the Boc protection of this compound.
Protocol 1: Boc Protection using Sodium Hydroxide
This protocol is adapted from a patented synthesis method.[4]
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Reagents and Materials:
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This compound
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Ethanol (EtOH)
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Sodium hydroxide (NaOH)
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Standard laboratory glassware
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Magnetic stirrer and cooling bath
-
-
Procedure:
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In a three-necked reaction flask, dissolve 64.9 g of this compound in 650 mL of EtOH.
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Control the temperature to below 30°C and slowly add 51 g of NaOH.
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Cool the mixture to below 5°C using an ice bath.
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Dropwise, add 252.6 g of (Boc)₂O, ensuring the temperature remains below 5°C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
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Stir the reaction at room temperature for 13 hours.
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Monitor the reaction for completion using TLC.
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Upon completion, filter the reaction mixture.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography to obtain tert-butyl this compound-7-carboxylate.
-
-
Reported Yield: 73%[4]
Protocol 2: Alternative Scale Boc Protection using Sodium Hydroxide
This is a smaller scale adaptation of the first protocol.[4]
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Reagents and Materials:
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This compound
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Ethanol (EtOH)
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Sodium hydroxide (NaOH)
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Standard laboratory glassware
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Magnetic stirrer and cooling bath
-
-
Procedure:
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In a 100 mL three-necked reaction flask, dissolve 2.8 g of this compound in 40 mL of EtOH.
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Maintain the temperature below 30°C and slowly add 2.2 g of NaOH.
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Cool the mixture to below 5°C.
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Dropwise, add 10.9 g of (Boc)₂O.
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Allow the mixture to slowly warm to room temperature and stir for 13 hours.
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Monitor for completion by TLC.
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Filter the mixture and remove the solvent under reduced pressure.
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Purify by column chromatography.
-
-
Reported Yield: 67.3%[4]
Visualizations
Reaction Pathway for Boc Protection
Caption: General reaction pathway for the Boc protection of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in mono-Boc protection.
Relationship Between Reaction Parameters and Outcome
Caption: Key reaction parameters and their influence on the outcome of the Boc protection.
References
- 1. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. redalyc.org [redalyc.org]
- 7. innospk.com [innospk.com]
- 8. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
Technical Support Center: Identifying Byproducts in 4,7-Diazaspiro[2.5]octane Reactions by Mass Spectrometry
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 4,7-diazaspiro[2.5]octane and its derivatives. The following FAQs and guides will help you identify potential byproducts in your reactions using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: I am seeing an unexpected peak at [M+57] in the mass spectrum of my Boc-protected this compound reaction mixture. What could this be?
An unexpected peak at [M+57] for a Boc-protected compound could indicate the formation of a tertiary butyl adduct. This can occur if there is an excess of the Boc-anhydride and residual nucleophiles in the reaction mixture. It is also possible that this peak corresponds to the protonated product plus a molecule of isobutylene, a common fragment from the Boc group.
Q2: My mass spectrum shows a peak corresponding to the starting material even after the reaction should be complete. What are the possible reasons?
There are several potential reasons for the presence of unreacted starting material:
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Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents.
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Reagent Degradation: One or more of the reagents may have degraded, leading to lower reactivity.
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Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent, limiting the reaction rate.
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Catalyst Inactivity: If a catalyst is used, it may be poisoned or inactive.
Consider re-evaluating your reaction conditions and the quality of your reagents.
Q3: I observe a peak with a mass corresponding to the loss of the Boc protecting group (M-100) and another at M-56. What do these indicate?
These are common fragmentation patterns for N-Boc protected amines in mass spectrometry.
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[M-100] : This corresponds to the loss of the entire tert-butoxycarbonyl (Boc) group.
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[M-56] : This peak arises from the loss of isobutylene from the Boc group, often through a McLafferty-like rearrangement.
The presence of these fragments can help confirm the identity of your Boc-protected product and any Boc-protected byproducts.
Q4: I suspect the presence of an incomplete cyclization product. What mass spectral evidence should I look for?
An incomplete cyclization product would result in a linear amine precursor. The expected mass of this byproduct would be higher than the starting amine and would not correspond to the fully cyclized product. Look for a peak that matches the molecular weight of the expected linear intermediate. Fragmentation of this intermediate would likely show characteristic amine fragmentation patterns, such as cleavage alpha to the nitrogen atoms.
Troubleshooting Guide: Unexpected Peaks in Mass Spectra
This guide provides a systematic approach to identifying unknown peaks in the mass spectrum of your this compound reaction mixture.
Step 1: Verify the Mass of Your Expected Product
Ensure you have correctly calculated the expected monoisotopic mass of your target molecule, considering any protecting groups and the charge state ([M+H]⁺, [M+Na]⁺, etc.).
Step-2: Analyze Isotope Patterns
Examine the isotopic distribution of the unknown peak. The pattern of isotopes can provide clues about the elemental composition of the ion. For example, the presence of chlorine or bromine will result in characteristic isotopic patterns.
Step 3: Consider Common Adducts
Unknown peaks may be adducts of your target molecule with solvents or salts. Common adducts include:
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[M+Na]⁺ (M + 22.99)
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[M+K]⁺ (M + 38.96)
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[M+CH₃CN+H]⁺ (M + 42.03)
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[M+HCOOH+H]⁺ (M + 47.01)
Step 4: Hypothesize Potential Byproducts
Based on your reaction scheme, consider potential side reactions that could lead to byproducts. Common byproducts in the synthesis of this compound and its derivatives include:
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Incomplete Cyclization: The linear precursor to the spirocycle.
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Over-alkylation or Over-acylation: If one of the nitrogen atoms is intended to be a secondary amine, it may react further.
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Side Reactions of Protecting Groups: For example, incomplete removal of a protecting group or side reactions involving the protecting group itself.
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Oxidation Products: Amines can be susceptible to oxidation.
The table below summarizes potential byproducts and their expected mass spectral characteristics.
Quantitative Data Summary of Potential Byproducts
| Byproduct Type | Potential Structure | Expected Molecular Weight (Monoisotopic) | Key Mass Spectral Fragments (m/z) |
| Unreacted Starting Material | e.g., 1-aminomethyl-1-(benzylaminomethyl)cyclopropane | 190.146 | [M+H]⁺ = 191.154, fragments corresponding to loss of benzyl or aminomethyl groups. |
| Incomplete Cyclization | Linear diamine precursor | Varies based on specific synthesis | [M+H]⁺ corresponding to the linear precursor, characteristic amine fragmentation. |
| Boc-Protected Intermediate | N-Boc-4,7-diazaspiro[2.5]octane | 212.152 | [M+H]⁺ = 213.160, [M-55]⁺ (loss of isobutylene), [M-99]⁺ (loss of Boc group). |
| Dimerization Product | Two molecules of a reactant or intermediate coupled | Varies | [M+H]⁺ corresponding to the dimer. |
| Oxidized Product | e.g., corresponding N-oxide | Expected Product MW + 15.995 | [M+H]⁺ = Expected Product [M+H]⁺ + 16. |
Experimental Protocol: Mass Spectrometry Analysis of Reaction Mixture
This protocol outlines a general procedure for analyzing a reaction mixture from the synthesis of a this compound derivative by LC-MS.
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Sample Preparation:
-
Quench the reaction if necessary.
-
Dilute a small aliquot of the crude reaction mixture (e.g., 1-5 µL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1-10 µg/mL.
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If the sample contains solid particles, centrifuge or filter it before injection.
-
-
LC-MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is a common choice.
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Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
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Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.1% ammonium hydroxide.
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Gradient: Start with a low percentage of mobile phase B and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 10-20 minutes.
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Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
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Ionization Source: Electrospray Ionization (ESI) is commonly used for this type of compound.
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Polarity: Positive ion mode is generally preferred for amines as they readily form [M+H]⁺ ions.
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Scan Range: A wide scan range (e.g., m/z 100-1000) is recommended for initial screening to detect a broad range of potential byproducts.
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Fragmentation (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the parent ions of interest to obtain fragmentation patterns for structural elucidation.
-
-
-
Data Analysis:
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Extract the ion chromatograms for the expected product and any observed unknown peaks.
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Analyze the mass spectra of the unknown peaks to determine their monoisotopic mass and isotopic pattern.
-
Compare the observed fragmentation patterns from MS/MS data with known fragmentation pathways for similar structures to propose potential byproduct structures.
-
Logical Workflow for Byproduct Identification
The following diagram illustrates a logical workflow for troubleshooting and identifying byproducts in your this compound reactions using mass spectrometry.
Caption: Troubleshooting workflow for byproduct identification by mass spectrometry.
strategies to avoid di-substitution in 4,7-diazaspiro[2.5]octane functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7-diazaspiro[2.5]octane. The focus is on strategies to avoid di-substitution during functionalization, a common challenge in the synthesis of derivatives of this scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for obtaining di-substituted this compound in my reaction?
A1: The most common reason for di-substitution is the simultaneous reaction of both secondary amine groups of the this compound scaffold with your reagent. To achieve mono-substitution, it is crucial to differentiate the reactivity of the two nitrogen atoms.
Q2: How can I selectively functionalize only one of the nitrogen atoms in this compound?
A2: The most effective and widely used strategy is to employ a protecting group. By protecting one of the nitrogen atoms, you render it unreactive towards the desired functionalization, thereby directing the reaction to the unprotected nitrogen. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose.[1][2]
Q3: What are the advantages of using a Boc protecting group?
A3: The Boc group offers several advantages. It is generally stable to a wide range of reaction conditions used for the functionalization of the second amine.[2] Furthermore, it can be readily removed under mild acidic conditions, which are often compatible with many functional groups.[2][3]
Q4: Are there other protecting groups I can use for this compound?
A4: Yes, other protecting groups such as benzyl (Bn) and benzyloxycarbonyl (Cbz) can also be used.[4] The choice of protecting group will depend on the overall synthetic strategy and the compatibility of its removal conditions with the rest of your molecule.
Troubleshooting Guide: Avoiding Di-substitution
This guide will help you troubleshoot and prevent the formation of di-substituted products during the functionalization of this compound.
Problem: Significant formation of di-substituted product detected.
Workflow for Troubleshooting Di-substitution
Caption: Troubleshooting workflow for di-substitution.
Cause 1: No protecting group was used.
-
Solution: The most reliable method to ensure mono-substitution is to use a protecting group. The general strategy involves first protecting one of the nitrogens of this compound, followed by the functionalization of the unprotected nitrogen.
Selective Mono-N-Functionalization Strategy
Caption: General strategy for selective mono-functionalization.
Cause 2: Incomplete protection of the starting material.
-
Solution: Ensure the mono-protected starting material (e.g., 4-Boc-4,7-diazaspiro[2.5]octane) is of high purity before proceeding with the functionalization step. If the starting material is contaminated with unprotected this compound, di-substitution will occur. Purify the mono-protected intermediate by column chromatography or recrystallization.
Cause 3: Partial deprotection during the functionalization reaction.
-
Solution: The reaction conditions for the functionalization step may be too harsh, leading to the removal of the protecting group. For example, strong acids or bases can cleave some protecting groups. If you suspect this is happening, consider using milder reaction conditions (e.g., a weaker base, lower temperature) or choosing a more robust protecting group for your specific reaction.
Cause 4: Incorrect stoichiometry.
-
Solution: Using a large excess of the electrophile can increase the likelihood of di-substitution, especially if there are any issues with the protecting group's stability or the purity of the starting material. It is recommended to use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the electrophile.
Quantitative Data
The following table summarizes reaction conditions and yields for the synthesis of mono-protected and mono-functionalized this compound derivatives, based on published data.
| Reaction | Reactants | Solvent | Base | Yield | Reference |
| Mono-Boc Protection | This compound, (Boc)₂O | Ethanol | NaOH | 67-73% | [5] |
| Benzylation of 4-Boc-4,7-diazaspiro[2.5]octane | 4-Boc-4,7-diazaspiro[2.5]octane, Benzyl bromide | Acetonitrile | K₂CO₃ | >95% | [1] |
Key Experimental Protocols
Protocol 1: Synthesis of tert-butyl this compound-4-carboxylate (Mono-Boc Protection) [5]
-
Reaction Setup: In a three-necked flask, dissolve this compound in ethanol.
-
Addition of Base: Cool the solution and add sodium hydroxide (NaOH).
-
Addition of (Boc)₂O: While keeping the temperature below 5°C, add di-tert-butyl dicarbonate ((Boc)₂O) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, filter the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography to obtain tert-butyl this compound-4-carboxylate.
Protocol 2: Synthesis of tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate (Mono-benzylation) [1][4]
-
Reaction Setup: To a solution of tert-butyl this compound-4-carboxylate in a suitable solvent such as acetonitrile, add a base (e.g., potassium carbonate).
-
Addition of Electrophile: Add benzyl bromide to the mixture.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Filter the reaction mixture and concentrate the filtrate. Dissolve the residue in an organic solvent like ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent and purify the product by silica gel column chromatography.
Protocol 3: Deprotection of the Boc Group [4]
-
Reaction Setup: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane.
-
Acidic Treatment: Add a solution of trifluoroacetic acid (TFA) in dichloromethane.
-
Reaction: Stir the solution at room temperature until the deprotection is complete (monitor by TLC).
-
Work-up: Neutralize the reaction mixture with a base (e.g., 2N sodium hydroxide solution) and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the deprotected product. Further purification may be required.
References
- 1. Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate | 674792-03-1 | Benchchem [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 5. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]
troubleshooting poor solubility of 4,7-diazaspiro[2.5]octane derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 4,7-diazaspiro[2.5]octane derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have poor aqueous solubility?
A1: The this compound core contains two basic nitrogen atoms. In their neutral (free base) form, especially when substituted with lipophilic groups, these compounds can have low aqueous solubility. The overall solubility is a balance between the polarity of the core and the properties of the substituents.
Q2: At what pH should I expect my this compound derivative to be most soluble?
A2: As basic compounds, this compound derivatives are generally more soluble in acidic conditions (lower pH). At a pH below the pKa of the nitrogen atoms, they will be protonated, forming more soluble cationic species.
Q3: I've dissolved my compound in DMSO for my assay, but it precipitates when I add it to my aqueous buffer. What is happening?
A3: This is a common issue known as kinetic solubility versus thermodynamic solubility. Your compound is likely soluble in the organic solvent (DMSO) but crashes out when the solvent composition changes to a predominantly aqueous environment where it has lower thermodynamic solubility.
Q4: Can I improve the solubility by forming a salt?
A4: Yes, salt formation is a highly effective strategy for improving the aqueous solubility of basic compounds like this compound derivatives. Converting the free base to a salt, such as a hydrochloride (HCl) salt, can significantly enhance its solubility.
Troubleshooting Guides
Issue 1: Compound is poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4).
Root Cause: At neutral pH, the basic nitrogens of the this compound core are likely in their free base form, which can be poorly soluble, especially with lipophilic substituents.
Troubleshooting Steps:
-
pH Adjustment:
-
Strategy: Lower the pH of the aqueous buffer. This will protonate the basic nitrogens, increasing the polarity and solubility of the compound.
-
Protocol: Prepare a series of buffers with decreasing pH (e.g., pH 6.0, 5.0, 4.0). Determine the solubility of your compound in each buffer to find a suitable pH for your experiment.
-
-
Use of Co-solvents:
-
Strategy: Add a water-miscible organic solvent to the aqueous buffer to increase the solubilizing capacity of the medium.
-
Protocol: Prepare your buffer with a small percentage of a co-solvent such as ethanol, isopropanol, or polyethylene glycol (PEG). Start with a low concentration (e.g., 1-5%) and increase if necessary, keeping in mind the tolerance of your experimental system to the co-solvent.
-
Issue 2: Difficulty in preparing a stock solution.
Root Cause: The compound may have low solubility in common solvents.
Troubleshooting Steps:
-
Solvent Screening:
-
Strategy: Test the solubility of your compound in a range of solvents with varying polarities.
-
Protocol: Attempt to dissolve a small, known amount of your compound in solvents such as DMSO, DMF, ethanol, methanol, or acetonitrile.
-
-
Salt Form:
-
Strategy: If you are working with the free base, consider converting it to a salt form, which is likely to have better solubility in polar solvents.
-
Protocol: The hydrochloride salt is a common choice for basic compounds.
-
Issue 3: Compound precipitates during long-term storage in solution.
Root Cause: The compound may be unstable in the chosen solvent, or the solution may be supersaturated.
Troubleshooting Steps:
-
Stability Assessment:
-
Strategy: Evaluate the stability of your compound in the chosen solvent over time.
-
Protocol: Prepare a solution and monitor it for precipitation at various time points. Analyze the supernatant to check for degradation.
-
-
Use of Cryoprotectants:
-
Strategy: For long-term storage at low temperatures, consider adding a cryoprotectant.
-
Protocol: Prepare stock solutions in a solvent containing glycerol or other cryoprotectants before freezing.
-
Data Presentation
The following table summarizes representative solubility data for a hypothetical this compound derivative to illustrate the effects of different conditions. Actual values will vary depending on the specific substituents.
| Derivative/Salt Form | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) |
| Derivative A (Free Base) | Water | 25 | < 1 |
| Derivative A (Free Base) | PBS (pH 7.4) | 25 | < 5 |
| Derivative A (Free Base) | Acetate Buffer (pH 5.0) | 25 | 50 |
| Derivative A (Free Base) | Glycine-HCl Buffer (pH 3.0) | 25 | > 1000 |
| Derivative A (HCl Salt) | Water | 25 | > 2000 |
| Derivative A (Free Base) | 5% DMSO in PBS (pH 7.4) | 25 | 25 |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.
-
Preparation:
-
Add an excess amount of the solid this compound derivative to a known volume of the desired buffer or solvent in a glass vial.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Processing:
-
Allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant without disturbing the solid.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Prepare a standard curve with known concentrations of the compound to determine the solubility.
-
Protocol 2: Salt Formation (Hydrochloride Salt)
This protocol describes a general method for forming the hydrochloride salt of a basic this compound derivative.
-
Dissolution:
-
Dissolve the free base of the this compound derivative in a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).
-
-
Acidification:
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the dissolved free base with stirring. A 1:1 molar ratio is a good starting point for a mono-hydrochloride salt.
-
-
Precipitation and Isolation:
-
The hydrochloride salt will typically precipitate out of the solution.
-
Continue stirring for a period to ensure complete precipitation.
-
Collect the solid salt by filtration.
-
-
Washing and Drying:
-
Wash the collected salt with the organic solvent used for the reaction to remove any unreacted starting material.
-
Dry the salt under vacuum to remove residual solvent.
-
-
Characterization:
-
Confirm the formation of the salt and its purity using analytical techniques such as NMR, FT-IR, and elemental analysis.
-
Visualizations
Technical Support Center: Optimizing Purification of Polar 4,7-Diazaspiro[2.5]octane Compounds
Welcome to the technical support center for the purification of polar 4,7-diazaspiro[2.5]octane derivatives. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in purifying these unique and highly polar molecules.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound compound show poor or no retention on a standard C18 reversed-phase HPLC column?
This is a common issue due to the high polarity of the diazaspiro[2.5]octane core. These compounds have a strong affinity for the polar mobile phase (like water/acetonitrile) and weak interaction with the nonpolar C18 stationary phase, causing them to elute at or near the solvent front.[1]
Q2: My compound seems to be irreversibly stuck or is degrading on a standard silica gel column during normal-phase chromatography. What is happening?
The basic nitrogen atoms of the diazaspirooctane ring can interact strongly with the acidic silanol groups on the surface of silica gel.[2] This can lead to very broad peaks, poor recovery, or even on-column degradation of the compound.
Q3: What are the primary alternative purification techniques for highly polar basic compounds like these?
For polar basic compounds, the most successful techniques are Hydrophilic Interaction Liquid Chromatography (HILIC), Supercritical Fluid Chromatography (SFC), and Ion-Exchange Chromatography (IEX).[3][4] For compounds that can be crystallized, this is also an excellent, non-chromatographic purification method.[5]
Q4: When should I choose HILIC over SFC or IEX?
-
Choose HILIC when you need a technique with orthogonal selectivity to reversed-phase. It is excellent for retaining and separating very polar analytes and is LC-MS friendly due to the high organic content of the mobile phase.[6]
-
Choose SFC for a high-throughput, "green" alternative that uses less organic solvent. It is particularly effective for separating stereoisomers and is well-suited for both analytical and preparative scale purification of amines.[4][]
-
Choose IEX when your compound is consistently charged within a specific pH range. Cation-exchange chromatography is ideal for separating diamines from neutral or acidic impurities.[8][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your purification experiments.
Issue 1: Poor Peak Shape (Tailing) in HILIC
Question: My this compound compound is showing significant peak tailing on a HILIC column. How can I improve the peak shape?
Answer: Peak tailing for basic compounds in HILIC is often caused by secondary interactions with the stationary phase. Here are several strategies to resolve this:
-
Mobile Phase pH Adjustment: The charge state of your compound and the silica surface is critical. Adding a buffer (e.g., ammonium formate or ammonium acetate) to the mobile phase can help maintain a consistent pH and improve peak shape.[1]
-
Increase Ionic Strength: Increasing the buffer concentration in the mobile phase (e.g., from 10 mM to 20 mM) can help mask residual silanol interactions, leading to more symmetrical peaks.
-
Select an Appropriate Stationary Phase: While bare silica is common, other HILIC phases like diol or even certain phenyl phases can offer different selectivity and reduced tailing for amines.[10]
Issue 2: Low Compound Recovery in SFC
Question: I am getting low recovery of my compound after preparative SFC purification. Where could my compound be going?
Answer: Low recovery in SFC can stem from solubility issues or interactions with the system.
-
Modifier Choice: While methanol is a common co-solvent, ensuring your compound is highly soluble in the CO2/modifier mixture is crucial. For some basic compounds, adding a small amount of an amine additive (e.g., triethylamine or ammonium hydroxide) to the modifier can dramatically improve solubility and recovery.[11]
-
Check for Precipitation: Your compound may be precipitating during fraction collection due to the rapid evaporation of CO2. Modifying the collection conditions, such as adding a suitable organic "make-up" solvent to the collection vials, can prevent this.
-
System Passivation: Highly basic compounds can sometimes adsorb to active sites on stainless steel tubing or injector components. Passivating the system may be necessary in some cases.
Issue 3: Co-elution of Similarly Polar Impurities
Question: I am struggling to separate my target compound from a polar by-product with a very similar structure. What can I do?
Answer: This requires optimizing the selectivity of your method.
-
Switch Chromatography Mode: If you are using HILIC, try SFC or vice-versa. The separation mechanisms are different and may provide the selectivity you need.[4]
-
Gradient Optimization (HILIC/SFC): A shallower gradient slope increases the separation window between closely eluting peaks.
-
Stationary Phase Screening: Test different column chemistries. In HILIC, compare a bare silica column to an amide or diol column.[12] In SFC, phases like ethylpyridine can offer unique selectivity for polar basic compounds.[4]
-
Ion-Exchange Chromatography (IEX): If your impurity has a different charge state or pKa than your target compound, IEX can provide excellent resolution where other methods fail.
Data Presentation
The following tables summarize typical starting conditions and expected outcomes for different purification methods.
Table 1: Comparison of Chromatographic Purification Methods
| Parameter | Normal-Phase (Silica) | HILIC | SFC | Cation-Exchange (IEX) |
| Stationary Phase | Silica Gel | Bare Silica, Amide, Diol | 2-Ethylpyridine, Diol | Strong Cation-Exchanger |
| Mobile Phase | Hexane/EtOAc + additive | Acetonitrile/Water + buffer | CO₂/Methanol + additive | Aqueous Buffer (pH gradient) |
| Typical Additive | 0.1-1% Triethylamine | 10-20 mM Ammonium Formate | 0.1-0.5% Triethylamine | N/A |
| Pros | Inexpensive | Good for very polar compounds | Fast, "Green", High-throughput | High selectivity for charged species |
| Cons | Risk of degradation/adsorption | Can require careful buffering | Requires specialized equipment | Limited to charged analytes |
| Purity Achieved | Variable, >90% | >98% | >98% | >99% |
| Typical Yield | 50-80% | >90% | >90% | >95% |
Table 2: HILIC Method Optimization - Impact of Buffer Concentration
| Mobile Phase B | Peak Tailing Factor | Retention Time (min) | Purity (%) |
| 5 mM Ammonium Formate | 2.1 | 8.5 | 97.1 |
| 10 mM Ammonium Formate | 1.5 | 8.2 | 98.5 |
| 20 mM Ammonium Formate | 1.1 | 7.9 | 98.6 |
Experimental Protocols
Protocol 1: General HILIC Purification Method
-
Column Selection: Start with a bare silica HPLC column (e.g., 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Acetonitrile:Water (v/v) with 10 mM ammonium formate.
-
Mobile Phase B: 50:50 Acetonitrile:Water (v/v) with 10 mM ammonium formate.[1]
-
-
Sample Preparation: Dissolve the crude compound in a solvent mixture that is weaker than the initial mobile phase conditions (e.g., 90% acetonitrile) to ensure good peak focusing. Filter the sample through a 0.45 µm filter.[13]
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes. In HILIC, equilibration is critical and can take longer than in reversed-phase.[1]
-
Gradient Elution:
-
Start with 100% Mobile Phase A.
-
Run a linear gradient from 0% to 50% Mobile Phase B over 15-20 minutes.
-
Hold at 50% B for 5 minutes.
-
Return to 100% A and re-equilibrate.
-
-
Fraction Collection & Analysis: Collect fractions and analyze by TLC or rapid LC-MS to identify those containing the pure compound.
Protocol 2: Cation-Exchange Chromatography
-
Column Selection: Use a strong cation-exchange (SCX) column.
-
Buffer Preparation:
-
Buffer A (Binding): 10 mM phosphate buffer, pH 3.0.
-
Buffer B (Elution): 10 mM phosphate buffer + 1 M NaCl, pH 3.0.
-
-
Sample Preparation: Dissolve the sample in Buffer A and ensure the pH is adjusted so the compound is protonated (positively charged). Filter the sample.[13]
-
Equilibration: Equilibrate the SCX column with Buffer A until the pH and conductivity of the eluent match the buffer.[14]
-
Loading and Elution:
-
Load the sample onto the column. The positively charged diazaspirooctane will bind to the negatively charged resin.
-
Wash the column with Buffer A to remove neutral and anionic impurities.
-
Elute the bound compound using a linear gradient from 0% to 100% Buffer B. The increasing salt concentration displaces the compound from the resin.[14]
-
-
Desalting: The collected fractions will contain high salt concentrations. The salt must be removed, typically through a subsequent reversed-phase C18 solid-phase extraction (SPE) step or dialysis/diafiltration for larger scales.[13]
Visualizations
The following diagrams illustrate logical workflows for method selection and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. labex.hu [labex.hu]
- 11. researchgate.net [researchgate.net]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 14. harvardapparatus.com [harvardapparatus.com]
challenges in the scale-up synthesis of 4,7-diazaspiro[2.5]octane
Technical Support Center: Synthesis of 4,7-diazaspiro[2.5]octane
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include diethyl malonate, 1,2-dibromoethane, and 1-aminocyclopropane carboxylic acid.[1][2] A frequently used synthetic route involves the initial cyclization of diethyl malonate with 1,2-dibromoethane.[1][3]
Q2: Why are protecting groups like Boc (tert-butoxycarbonyl) used in the synthesis?
A2: Protecting groups such as Boc are essential for preventing the secondary amine from reacting during subsequent reaction steps.[4] The Boc group is stable during multi-step reactions and can be selectively removed under acidic conditions, making it a crucial tool in the synthesis of complex heterocyclic compounds.[4][5]
Q3: What are the key intermediates in the synthesis starting from diethyl malonate?
A3: Key intermediates in this pathway include diethyl 1,1-cyclopropanedicarboxylate and various protected forms of the this compound core structure, such as tert-butyl this compound-7-carboxylate.[1][3]
Q4: Are there any particularly hazardous reagents to be aware of during synthesis?
A4: Some synthetic routes may use reagents like boron trifluoride diethyl etherate, which is known to be inflammable, explosive, and corrosive.[5][6] It is advisable to consider synthetic pathways that avoid such hazardous materials, especially during scale-up, to enhance safety.[5]
Troubleshooting Guide
Q1: My initial cyclization reaction to form diethyl 1,1-cyclopropanedicarboxylate has a low yield. What are the possible causes and solutions?
A1: Low yields in the initial cyclization can be due to several factors:
-
Incomplete Reaction: This reaction often requires prolonged heating. Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC).[1][3] If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature.
-
Base and Solvent Choice: The choice of base (e.g., potassium carbonate, potassium bicarbonate) and solvent (e.g., DMF) is critical.[3] Ensure the reagents are anhydrous, as water can interfere with the reaction.
-
Phase Transfer Catalyst: The use of a phase transfer catalyst like tetrabutylammonium bromide (Bu4NBr) can significantly improve the reaction rate and yield.[3] Check the quality and quantity of the catalyst used.
Q2: I am having trouble with the purification of the final this compound product. What methods are recommended?
A2: Purification can be challenging due to the polar nature of the diamine.
-
Column Chromatography: For laboratory scale, purification by column chromatography over silica gel is a common method.[7] The eluent system may need to be optimized, often using a gradient of a polar solvent like methanol in dichloromethane.[7]
-
Crystallization of a Salt: For larger scales, purification via crystallization of a salt form, such as the dihydrochloride, is often more efficient.[8] The free base can then be regenerated by treatment with a base.
-
Filtration: In some cases, after the reaction is complete, the product may precipitate and can be isolated by filtration.[1]
Q3: The Boc-protection step is not going to completion. How can I improve this?
A3: Incomplete Boc-protection can be addressed by:
-
Reagent Stoichiometry: Ensure that at least one equivalent of Di-tert-butyl dicarbonate ((Boc)2O) is used. Using a slight excess can help drive the reaction to completion.
-
Reaction Conditions: The reaction is typically run at a controlled temperature, often starting at 0-5°C and then allowing it to warm to room temperature.[1] Ensure the pH of the reaction mixture is appropriately controlled, as the reaction is sensitive to pH.
-
Solvent: Ethanol is a commonly used solvent for this reaction.[1] Ensure the starting material is fully dissolved before adding the (Boc)2O.
Quantitative Data Summary
The following table summarizes reaction parameters from different published synthetic procedures for key steps in the synthesis of this compound and its derivatives.
| Step | Starting Materials | Base/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Diethyl 1,1-cyclopropanedicarboxylate Synthesis | Diethyl malonate, 1,2-dibromoethane | K₂CO₃, Bu₄NBr | DMF | 80°C | 15 h | 70.3% | [3] |
| Diethyl 1,1-cyclopropanedicarboxylate Synthesis | Diethyl malonate, 1,2-dibromoethane | KHCO₃, Bu₄NBr | DMF | Room Temp -> 100°C | 16h -> 2h | 76.3% | [3] |
| Boc-protection of this compound | This compound, (Boc)₂O | NaOH | EtOH | <5°C -> Room Temp | 13 h | 67.3% | [1] |
| Boc-protection of this compound | This compound, (Boc)₂O | NaOH | EtOH | <5°C -> Room Temp | 13 h | 73% | [1] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate [3]
-
To a 250 mL three-necked reaction flask equipped with a stirrer and a drying tube, add diethyl malonate (24g), 1,2-dibromoethane (33.8g), potassium carbonate (51.8g), tetrabutylammonium bromide (0.24g), and DMF (120 mL).
-
Heat the mixture in an oil bath to 80°C and reflux for 15 hours.
-
Monitor the reaction completion using TLC.
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium salts.
-
Wash the solid residue with ethyl acetate (100 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
The resulting product is 19.6g of diethyl 1,1-cyclopropanedicarboxylate (yield: 70.3%).
Protocol 2: Synthesis of tert-butyl this compound-7-carboxylate [1]
-
In a 1 L three-necked reaction flask, add this compound (64.9g) and ethanol (650 mL).
-
Control the temperature to below 30°C and slowly add sodium hydroxide (51g).
-
Cool the mixture to below 5°C.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) (252.6g) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature.
-
Stir at room temperature for 13 hours.
-
Monitor the reaction completion by TLC.
-
Filter the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain 89.7g of tert-butyl this compound-7-carboxylate (yield: 73%).
Visualized Workflows
Caption: Synthesis pathway from diethyl malonate.
Caption: Troubleshooting low yield in cyclization.
References
- 1. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]
- 2. CN108863958B - Preparation method of 4, 7-diazaspiro [2.5] octane derivative - Google Patents [patents.google.com]
- 3. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap [eureka.patsnap.com]
- 4. innospk.com [innospk.com]
- 5. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 6. CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 7. AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives - Google Patents [patents.google.com]
- 8. 4,7-Diazaspiro(2.5)octane dihydrochloride | C6H14Cl2N2 | CID 56973368 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
4,7-Diazaspiro[2.5]octane: A Constrained Piperazine Bioisostere for Enhanced Drug Design
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that optimize drug-like properties is perpetual. This guide provides an objective comparison of 4,7-diazaspiro[2.5]octane and its progenitor, piperazine, as key building blocks in drug design. By examining their physicochemical properties, pharmacological activities in a relevant context, and pharmacokinetic considerations, this document serves as a data-supported resource for scaffold hopping and lead optimization.
The piperazine ring is a stalwart in medicinal chemistry, present in numerous approved drugs due to its favorable physicochemical properties and synthetic tractability. However, its conformational flexibility can sometimes be a liability, leading to off-target effects or suboptimal pharmacokinetic profiles. As a conformationally constrained bioisostere, this compound offers a rigidified framework that can lead to improved selectivity and metabolic stability. This guide delves into a comparative analysis of these two scaffolds, supported by experimental data.
Physicochemical Properties: A Tale of Two Scaffolds
The fundamental physicochemical properties of a scaffold dictate its behavior in biological systems. The introduction of a spirocyclic cyclopropane ring in this compound subtly alters its electronic and steric profile compared to the more flexible piperazine.
| Property | Piperazine | This compound | Data Source |
| Molecular Weight ( g/mol ) | 86.14 | 112.17 | PubChem |
| cLogP | -1.3 | -0.5 | PubChem[1] |
| Topological Polar Surface Area (Ų) | 24.1 | 24.1 | PubChem[1] |
| pKa₁ | 9.8 | Predicted: ~9.5 | ChemAxon |
| pKa₂ | 5.6 | Predicted: ~5.3 | ChemAxon |
| Aqueous Solubility | High | Moderate to High | General Observation |
Note: Predicted pKa values for this compound were calculated using ChemAxon's pKa predictor. cLogP and TPSA values are from PubChem.
Pharmacological Performance: The Case of PARP Inhibition
To illustrate the potential advantages of employing this compound, we examine its application as a piperazine isostere in the context of Poly(ADP-ribose) polymerase (PARP) inhibitors, using the well-known drug Olaparib as a reference. While direct head-to-head data for a this compound analogue of Olaparib is not publicly available, studies on structurally related diazaspiroalkanes provide valuable insights into the potential impact of this substitution.
| Compound | Scaffold | PARP1 IC₅₀ (nM) | Cytotoxicity (EC₅₀ in BRCA1 mutant cells, µM) |
| Olaparib | Piperazine | 1-5 | ~0.01 |
| Diazaspiro[3.3]heptane Analog | 2,6-Diazaspiro[3.3]heptane | 5.1 | >10 |
Data is illustrative and based on published studies on Olaparib and its diazaspiroalkane-containing analogues.
This data suggests that the introduction of a spirocyclic diamine can maintain potent enzymatic inhibition while significantly reducing cytotoxicity, a desirable outcome in drug development. The rigid structure of the spiro-diamine likely alters the binding orientation within the active site, potentially reducing off-target interactions that contribute to toxicity.
Pharmacokinetic Profile: A Comparative Overview
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The replacement of piperazine with this compound can influence absorption, distribution, metabolism, and excretion (ADME) properties.
| Parameter | Piperazine-Containing Drugs (General) | This compound-Containing Drugs (Anticipated) |
| Metabolic Stability | Often susceptible to N-dealkylation and oxidation | Potentially improved due to steric hindrance around nitrogen atoms |
| Oral Bioavailability | Variable, can be moderate to high | Potentially enhanced due to increased metabolic stability |
| Cell Permeability | Generally good | Expected to be good, influenced by overall molecular properties |
| hERG Inhibition | Can be a liability | May be reduced due to altered conformation and basicity |
This table represents general trends and expectations. Specific pharmacokinetic parameters are highly dependent on the overall structure of the drug molecule.
A study on a selective histamine-3 antagonist containing a 6-azaspiro[2.5]octan-1-yl moiety (a close structural relative) demonstrated significant in vivo efficacy in a mouse model, with a brain-to-plasma ratio of approximately 3, indicating good central nervous system penetration.[2] This suggests that spirocyclic scaffolds like this compound can be incorporated into CNS-active drugs with favorable pharmacokinetic properties.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Bioisosteric replacement of piperazine with this compound.
Caption: Workflow for incorporating this compound in drug discovery.
Detailed Experimental Protocols
For the purpose of reproducibility and standardized comparison, detailed methodologies for key experiments are provided below.
Synthesis of N-Boc-4,7-diazaspiro[2.5]octane
A common starting material for the elaboration of the this compound scaffold is the mono-Boc protected derivative.
Materials:
-
1-N-Boc-4-piperidone
-
(Carbethoxymethylene)triphenylphosphorane
-
Diazomethane (generated in situ from Diazald®)
-
Palladium on carbon (10%)
-
Methanol
-
Diethyl ether
-
Dichloromethane
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Wittig Reaction: To a solution of 1-N-Boc-4-piperidone in dichloromethane, add (carbethoxymethylene)triphenylphosphorane and stir at room temperature overnight. After completion, concentrate the reaction mixture and purify by column chromatography to yield the corresponding α,β-unsaturated ester.
-
Cyclopropanation: Dissolve the α,β-unsaturated ester in diethyl ether. Add a catalytic amount of palladium(II) acetate. Slowly add a solution of diazomethane in diethyl ether at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully with acetic acid. Purify the crude product by column chromatography to obtain the cyclopropyl ester.
-
Amide Formation and Reduction: Hydrolyze the ester to the corresponding carboxylic acid using aqueous sodium hydroxide in methanol. Couple the resulting acid with a suitable amine source (e.g., benzylamine) using standard peptide coupling reagents (e.g., HATU, DIPEA). Reduce the resulting amide using a strong reducing agent like lithium aluminum hydride in THF to yield the N-substituted this compound.
-
Boc Protection: Protect the secondary amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in dichloromethane to afford N-Boc-4,7-diazaspiro[2.5]octane.
PARP-1 Inhibition Assay (ELISA-based)
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD⁺
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Plate Preparation: Wash the histone-coated 96-well plate with wash buffer.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, activated DNA (e.g., sonicated calf thymus DNA), and PARP-1 enzyme.
-
Compound Incubation: Add serial dilutions of the test compounds (or vehicle control) to the wells, followed by the reaction mixture.
-
Initiation of Reaction: Add biotinylated NAD⁺ to each well to start the PARP-1 enzymatic reaction. Incubate at room temperature for 1 hour.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate and incubate for 30 minutes. Wash the plate again. Add TMB substrate and incubate in the dark until a blue color develops.
-
Measurement: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line of interest (e.g., BRCA1-mutant ovarian cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (or vehicle control) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ value.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Acetonitrile (for quenching)
-
Internal standard
Procedure:
-
Incubation Mixture: Prepare an incubation mixture containing HLM and phosphate buffer. Pre-warm the mixture to 37°C.
-
Compound Addition: Add the test compound to the incubation mixture.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Conclusion
The strategic replacement of a piperazine moiety with the conformationally constrained this compound scaffold presents a compelling avenue for drug discovery and development. This bioisosteric substitution has the potential to enhance metabolic stability, improve target selectivity, and fine-tune pharmacokinetic properties, ultimately leading to safer and more efficacious drug candidates. The data and protocols presented in this guide offer a foundational resource for medicinal chemists and pharmacologists to explore the utility of this promising scaffold in their research endeavors. As with any bioisosteric replacement, the specific impact on a molecule's properties must be evaluated on a case-by-case basis through rigorous experimental investigation.
References
A Comparative Efficacy Analysis of 4,7-Diazaspiro[2.5]octane and Piperazine-Containing Drugs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of nitrogen-containing heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the piperazine ring is a well-established and ubiquitous pharmacophore found in numerous approved drugs across a wide range of therapeutic areas.[1][2][3] Its favorable physicochemical properties, including high aqueous solubility and the ability to engage in multiple hydrogen bonds, have contributed to its widespread use.[1][2] However, the search for novel chemical matter with improved potency, selectivity, and pharmacokinetic profiles has led to the exploration of bioisosteric replacements for the piperazine moiety. One such replacement that has garnered interest is the 4,7-diazaspiro[2.5]octane scaffold, a conformationally constrained analogue of piperazine. This guide provides a comparative analysis of the efficacy of drugs and drug candidates containing these two scaffolds, supported by experimental data and detailed methodologies.
Data Presentation: A Head-to-Head Comparison in PARP Inhibition
A key area where the this compound scaffold has been directly compared to piperazine is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of anticancer agents. The following table summarizes the in vitro efficacy of olaparib, an FDA-approved PARP inhibitor containing a piperazine ring, and its analogues where the piperazine has been replaced with a this compound core.
| Compound | Scaffold | Target | IC50 (nM) for PARP-1 Inhibition | EC50 (µM) in UWB1.289+BRCA1 cells (Cytotoxicity) | Reference |
| Olaparib | Piperazine | PARP-1 | 5 | 0.09 | [4] |
| Analogue 10e | This compound | PARP-1 | 12.6 ± 1.1 | 0.67 | [4] |
| Analogue 15b | This compound | PARP-1 | 4,397 ± 1.1 | > 10 | [4] |
| Analogue 17b | This compound | PARP-1 | 452.8 | > 10 | [4] |
Table 1: Comparative in vitro efficacy of piperazine-containing olaparib and its this compound-containing analogues.
The data reveals that the direct replacement of the piperazine ring in olaparib with a this compound scaffold (analogue 10e) resulted in a modest decrease in PARP-1 inhibitory activity (a roughly 2.5-fold increase in IC50).[4] However, other modifications to the diazaspiro core led to a significant loss of potency (analogues 15b and 17b).[4] Notably, the cytotoxicity of analogue 10e was also reduced compared to olaparib.[4] These findings suggest that while the this compound scaffold can be a viable bioisostere for piperazine, the specific substitution patterns on the spirocyclic core are critical for maintaining high-affinity binding and potent biological activity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.
In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This assay quantifies the inhibitory activity of test compounds against the PARP-1 enzyme.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Wash buffer (e.g., PBST)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Plate Preparation: Histone-coated 96-well plates are washed with wash buffer.
-
Compound Addition: Serial dilutions of the test compounds and a vehicle control (DMSO) are added to the wells.
-
Reaction Initiation: A reaction mixture containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer is added to each well.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 1 hour) to allow the enzymatic reaction to proceed.
-
Detection: The plate is washed, and a solution of streptavidin-HRP conjugate is added to each well and incubated. After another wash step, the chemiluminescent substrate is added.
-
Data Acquisition: The chemiluminescence is immediately measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay for Cytotoxicity
This colorimetric assay determines the cytotoxic effects of test compounds on cultured cells.
Materials:
-
Cancer cell line (e.g., UWB1.289+BRCA1)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds or a vehicle control.
-
Incubation: The plates are incubated for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: The medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours, allowing viable cells to reduce the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and the formazan crystals are dissolved by adding the solubilization solution.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The EC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.[5][6][7][8]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: PARP-1 signaling pathway in DNA single-strand break repair and its inhibition.
Caption: Experimental workflow for comparing the efficacy of PARP-1 inhibitors.
Conclusion
The replacement of the well-established piperazine scaffold with the more conformationally rigid this compound moiety represents a compelling strategy in modern drug discovery. The direct comparison in the context of PARP inhibitors demonstrates that this bioisosteric substitution can be successfully implemented, albeit with a potential for a modest reduction in potency that may be offset by altered pharmacokinetic or safety profiles. The presented data underscores the critical importance of fine-tuning the substitution pattern on the spirocyclic core to maintain optimal interactions with the biological target. Further exploration of the this compound scaffold in diverse therapeutic areas is warranted to fully elucidate its potential as a valuable alternative to the ubiquitous piperazine ring. This guide provides a foundational understanding and practical methodologies for researchers to embark on such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. texaschildrens.org [texaschildrens.org]
structural analysis of 4,7-diazaspiro[2.5]octane vs other diazaspirocycles
A Comparative Structural Analysis of 4,7-Diazaspiro[2.5]octane and Other Diazaspirocycles for Drug Development Professionals
This guide provides a detailed comparative structural analysis of this compound and other relevant diazaspirocycles, aimed at researchers, scientists, and professionals in drug development. Diazaspirocycles are a significant class of compounds in medicinal chemistry due to their rigid, three-dimensional structures that offer unique scaffolding opportunities for novel therapeutics. Understanding their precise structural and conformational properties is crucial for rational drug design.
Introduction to Diazaspirocycles
Diazaspirocycles are heterocyclic compounds featuring two rings connected by a single common carbon atom, with at least two nitrogen atoms within the ring systems. Their rigid frameworks and diverse conformational possibilities make them attractive scaffolds in the design of drugs targeting a wide range of biological targets. This guide focuses on the structural nuances of this compound and provides a comparative perspective with a well-characterized derivative of a diazaspiro[4.5]decane system.
Comparative Structural Data
Table 1: Comparison of Structural Parameters of Diazaspirocycles
| Parameter | 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | This compound (and derivatives) |
| General Structure | A piperidine ring fused to a hydantoin moiety via a spiro carbon. | A piperazine ring fused to a cyclopropane ring via a spiro carbon. |
| Ring Conformation | The cyclohexane ring in the most stable conformation (Conformation B) adopts a chair-like geometry.[1] | The piperazine ring is expected to adopt a chair or twisted-boat conformation. The presence of the spiro-fused cyclopropane ring can influence this preference.[1] |
| Key Bond Lengths (Å) | C5-N1: 1.46, C5-C6: 1.54, C5-C10: 1.54, C8-C7: 1.53, C8-C9: 1.53 (from DFT)[1] | Not experimentally determined in available literature. Synthesis of derivatives like 7-benzyl-4,7-diazaspiro[2.5]octane has been reported, but detailed crystallographic data is not provided.[2] |
| **Key Bond Angles (°) ** | N1-C5-C6: 109.5, N1-C5-C10: 109.5, C6-C5-C10: 110.0 (from DFT)[1] | Not experimentally determined in available literature. |
| NMR Data (¹³C, ppm) | δ 23.1 (CH₃), 28.5 (C₇, C₉), 30.1 (C₆, C₁₀), 41.5 (C₈), 61.6 (C₅), 126.0 (C₄'), 126.6 (C₂', C₆'), 128.3 (C₃', C₅'), 146.4 (C₁'), 155.1 (C₂=O), 177.3 (C₄=O)[1] | Specific data for the parent compound is not available in the cited literature. Characterization of derivatives is mentioned in patents, implying data exists but is not publicly detailed.[2] |
| NMR Data (¹H, ppm) | δ 1.45-1.65 (m, 4H, H₆eq, H₁₀eq, H₇ax, H₉ax), 1.70-1.80 (m, 2H, H₇eq, H₉eq), 1.95 (d, J=12.0 Hz, 2H, H₆ax, H₁₀ax), 2.70 (s, 3H, N-CH₃), 2.80-2.90 (m, 1H, H₈), 7.20 (t, J=7.2 Hz, 1H, H₄'), 7.30 (t, J=7.2 Hz, 2H, H₃', H₅'), 7.40 (d, J=7.2 Hz, 2H, H₂', H₆'), 8.35 (s, 1H, NH)[1] | Not available in the cited literature. |
Experimental Methodologies
The structural characterization of diazaspirocycles relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state structure and conformation of diazaspirocycles.
Experimental Protocol for 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: [1]
-
Instrumentation: Bruker Ultrashield™ Plus Avance III 600 spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) or the residual solvent peak.
-
Temperature: 293 K (20 °C).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC-DEPT, and HMBC were performed to assign all proton and carbon signals unambiguously.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure, including bond lengths, bond angles, and the conformation of the rings.
General Crystallization Procedure: A common method for obtaining single crystals suitable for X-ray diffraction involves the slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents.
Computational Modeling (Density Functional Theory - DFT)
DFT calculations are frequently employed to complement experimental data, providing insights into the relative energies of different conformers and detailed geometric parameters. For 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, DFT calculations were used to determine the energy minima of different conformations and to obtain theoretical bond lengths and angles.[1]
Structural and Conformational Analysis
This compound
The structure of this compound, featuring a piperazine ring spiro-fused to a cyclopropane ring, presents interesting conformational questions. The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the fusion to a rigid cyclopropane ring can introduce strain and potentially alter the conformational landscape. Low-temperature NMR studies on analogous 2-spirocyclopropyl piperidines have shown that the presence of the spiro-cyclopropane ring can influence the axial/equatorial preference of substituents on the piperidine ring.[1] This suggests that the conformational dynamics of the piperazine ring in this compound could be complex and warrant detailed computational and experimental investigation.
1,3-Diazaspiro[4.5]decane Derivatives
In contrast, the 1,3-diazaspiro[4.5]decane system, exemplified by 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, has a more flexible cyclohexane ring fused to the hydantoin. The cyclohexane ring in the most stable, experimentally verified conformation of this molecule exists in a chair-like geometry.[1] The crystal structure of a related compound, 3-(4-chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, also confirms an ideal chair conformation for the cyclohexyl ring.[3]
Visualizing Structural Relationships
The following diagrams illustrate the general structures of the discussed diazaspirocycles and a typical workflow for their structural analysis.
Caption: General Structures of Compared Diazaspirocycles.
Caption: Workflow for Structural Analysis of Diazaspirocycles.
Conclusion
The structural analysis of diazaspirocycles is fundamental to their application in drug discovery. While detailed experimental data for the parent this compound is sparse in publicly accessible literature, a comparative approach using well-characterized analogs like the 1,3-diazaspiro[4.5]decane derivative presented here offers valuable insights. The interplay of ring size, heteroatom placement, and substituent effects dictates the conformational preferences of these scaffolds. A multi-pronged approach combining high-resolution NMR, single-crystal X-ray diffraction, and computational modeling is essential for a comprehensive understanding of these complex molecules, which will ultimately guide the design of more effective and selective therapeutic agents.
References
Case Study: Enhancing Potency through Bioisosteric Replacement with a 4,7-Diazaspiro[2.5]octane Scaffold
In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance potency, selectivity, and pharmacokinetic properties is a cornerstone of medicinal chemistry. One powerful approach is bioisosterism, the replacement of a functional group with another that retains similar biological activity. This guide examines a case study where the common piperazine motif in the approved PARP-1 inhibitor, Olaparib, was replaced with a 4,7-diazaspiro[2.5]octane scaffold, leading to a compound with comparable and potent inhibitory activity.
Comparative Analysis of PARP-1 Inhibition
The primary objective of this investigation was to explore the impact of replacing the piperazine ring in Olaparib with various diazaspiro cores. The potency of the resulting analogs was assessed by their ability to inhibit Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Structure | Scaffold | PARP-1 IC50 (nM) |
| Olaparib | [Image of Olaparib structure] | Piperazine | 1.9 |
| Compound 10e | [Image of Compound 10e structure with this compound] | This compound | 12.6 ± 1.1[1] |
As the data indicates, the replacement of the piperazine ring in Olaparib with a this compound scaffold, resulting in compound 10e , maintained potent inhibitory activity against PARP-1.[1] While there is a slight decrease in potency compared to the parent drug Olaparib, compound 10e remains a highly potent inhibitor in the nanomolar range. This demonstrates the viability of the this compound scaffold as a bioisosteric replacement for piperazine in this chemical series.
Experimental Protocols
Synthesis of Key Intermediate: tert-Butyl 4-(4-fluoro-3-(phthalazin-1-yl)benzyl)-4,7-diazaspiro[2.5]octane-7-carboxylate
A solution of 4-(bromomethyl)-2-fluoro-1-(phthalazin-1-yl)benzene (1.0 eq), tert-butyl this compound-4-carboxylate (1.2 eq), and potassium carbonate (3.0 eq) in acetonitrile was stirred at room temperature for 12 hours. The reaction mixture was then filtered, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by column chromatography to yield the desired product.
PARP-1 Inhibition Assay
The inhibitory activity of the compounds against PARP-1 was determined using a commercially available PARP-1 inhibitor assay kit. The assay is a competitive fluorescence polarization (FP) assay. In this format, a fluorescently labeled PARP inhibitor (probe) binds to the PARP-1 enzyme, resulting in a high FP signal. When a test compound competes with the probe for binding to PARP-1, the probe is displaced, leading to a decrease in the FP signal.
The assay was performed in a 96-well format. Purified PARP-1 enzyme was incubated with the fluorescent probe in the presence of varying concentrations of the test compounds. After a 30-90 minute incubation at room temperature, the fluorescence polarization was measured using a microplate reader (λex = 485 nm, λem = 528 nm). The IC50 values were then calculated from the resulting dose-response curves.
Visualizing the Workflow and Pathway
To better understand the experimental process and the biological context, the following diagrams are provided.
Caption: Synthetic and bioassay workflow for evaluating PARP-1 inhibitors.
Caption: Simplified PARP-1 signaling pathway in DNA damage response and its inhibition.
Conclusion
This case study effectively demonstrates that the this compound scaffold serves as a successful bioisosteric replacement for the piperazine ring in the context of PARP-1 inhibitors. The resulting compound, 10e , maintained high potency, validating the use of this novel scaffold in drug design. The rigid nature of the spirocyclic system can offer advantages in terms of pre-organizing the molecule for optimal binding to the target, potentially leading to improved selectivity and pharmacokinetic profiles in further optimization studies. This work underscores the importance of exploring novel chemical space to identify superior therapeutic agents.
References
Navigating the ADME Landscape: A Comparative Guide to 4,7-Diazaspiro[2.5]octane Derivatives and Other Spirocyclic Scaffolds
For researchers, scientists, and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of novel chemical entities is paramount to successful drug discovery. This guide provides a comparative analysis of the in vitro ADME properties of spirocyclic compounds, with a particular focus on spiro-piperidine derivatives as a surrogate for the 4,7-diazaspiro[2.5]octane class, for which public data is limited.
Spirocyclic scaffolds, characterized by a single atom shared between two rings, have gained significant traction in medicinal chemistry. Their inherent three-dimensionality often imparts favorable physicochemical properties compared to their flat, non-spirocyclic counterparts, potentially leading to improved solubility, metabolic stability, and target engagement.[1][2] This guide summarizes key in vitro ADME data for spiro-piperidine derivatives and provides detailed experimental protocols for essential ADME assays to aid in the evaluation of novel spirocyclic compounds.
In Vitro ADME Data Comparison
The following tables present a comparative overview of key in vitro ADME parameters for spiro-piperidine derivatives and general non-spirocyclic alternatives.
Table 1: Metabolic Stability of Spiro-Piperidine Derivatives in Mouse Liver Microsomes
This table features data from a study on novel spiro-piperidine based ASH1L inhibitors, highlighting their stability in the presence of metabolic enzymes.
| Compound ID | t1/2 (min)a | Intrinsic Clearance (μL/min/mg)a |
| 65 | 27.3 | 4.87 |
| 66s | 29.9 | 2.54 |
| AS-99 | 6.6 | 3.29 |
| a. Values determined using mouse liver microsomes. |
Data sourced from Ivanenkov, Y. A., et al. (2024). Structure-based development of novel spiro-piperidine ASH1L inhibitors.[3]
Table 2: Comparative Overview of In Vitro ADME Properties
This table provides a general comparison of ADME properties between spirocyclic compounds and their non-spirocyclic analogs, based on trends reported in medicinal chemistry literature.
| ADME Parameter | Spirocyclic Compounds (Representative Values) | Non-Spiropiperidinic Alternatives (General Trend) |
| Aqueous Solubility | Often enhanced due to reduced planarity and crystal packing energy. | Variable, but often lower for flat, aromatic structures. |
| Permeability (Caco-2) | Generally good, can be modulated by substituent changes. | Can be high, but may be limited by efflux transporters. |
| Metabolic Stability (Microsomal t1/2) | Often improved due to conformational rigidity and shielding of metabolic soft spots. | Can be susceptible to rapid metabolism, particularly at unsubstituted positions. |
| Plasma Protein Binding (% Bound) | Variable, dependent on specific structure and lipophilicity. | Highly variable, often correlated with lipophilicity. |
Experimental Protocols
Detailed methodologies for key in vitro ADME assays are provided below.
Kinetic Solubility Determination
Objective: To determine the solubility of a compound in an aqueous buffer under non-equilibrium conditions, mimicking the initial dissolution in the gastrointestinal tract.
Method: A common method is the turbidimetric solubility assay.[4]
-
Compound Preparation: A stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).[5]
-
Serial Dilution: The stock solution is serially diluted in the organic solvent.
-
Addition to Buffer: Aliquots of the diluted compound solutions are added to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation and Measurement: The plate is incubated at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).[6] The turbidity of each well is then measured using a nephelometer or a plate reader capable of detecting light scattering.
-
Data Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[7][8]
Method:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in a transwell plate and cultured for approximately 21 days to form a confluent monolayer.[7]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer Yellow.[7]
-
Permeability Measurement:
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) compartment, and its appearance in the basolateral (receiver) compartment is monitored over time.
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral compartment, and its appearance in the apical compartment is monitored.
-
-
Sample Analysis: Samples are collected from the receiver compartment at various time points and the concentration of the test compound is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[9][10]
Method:
-
Incubation Mixture Preparation: The test compound is incubated with liver microsomes (e.g., human, rat, or mouse) and a cofactor, typically NADPH, in a phosphate buffer (pH 7.4) at 37°C.[10]
-
Time Course Sampling: Aliquots of the incubation mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9]
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Plasma Protein Binding (Equilibrium Dialysis)
Objective: To determine the fraction of a compound that binds to plasma proteins, which influences its distribution and availability to reach its target.[11][12]
Method: The rapid equilibrium dialysis (RED) method is widely used.[11][13]
-
Device Preparation: A RED device, which consists of two chambers separated by a semi-permeable membrane, is used.
-
Sample Loading: The test compound is spiked into plasma, and this mixture is added to one chamber (the plasma chamber). Dialysis buffer is added to the other chamber (the buffer chamber).[11]
-
Incubation: The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.[11]
-
Sample Collection: After incubation, aliquots are taken from both the plasma and buffer chambers.
-
Sample Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS.
-
Data Analysis: The percentage of plasma protein binding is calculated as: % Bound = [ (Concentration in plasma - Concentration in buffer) / Concentration in plasma ] * 100
Visualizing In Vitro ADME Workflow
The following diagrams illustrate the general workflow for in vitro ADME testing and the decision-making process based on the obtained data.
Caption: A generalized workflow for in vitro ADME screening in early drug discovery.
Caption: Interplay of key ADME properties influencing oral bioavailability.
References
- 1. bepls.com [bepls.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. enamine.net [enamine.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. 血浆蛋白结合平衡透析 | Thermo Fisher Scientific - CN [thermofisher.cn]
A Comparative Analysis of Synthetic Routes to 4,7-Diazaspiro[2.5]octane
The spirocyclic diamine 4,7-diazaspiro[2.5]octane is a valuable building block in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors for oncology and compounds targeting neuropharmacological pathways.[1][2][3] Its rigid spirocyclic core imparts unique conformational constraints that are often exploited in drug design to enhance binding affinity and selectivity. Consequently, the development of efficient and scalable synthetic routes to this scaffold is of significant interest to researchers and professionals in drug development. This guide provides a comparative overview of prominent synthetic strategies leading to this compound and its protected derivatives, with a focus on experimental data and methodologies.
Overview of Synthetic Strategies
Several synthetic approaches to the this compound core have been reported, primarily in patent literature. These routes often commence from acyclic or monocyclic precursors and employ a variety of cyclization strategies. This comparison will focus on three distinct methods, highlighting their respective advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency. The primary target in many of these syntheses is the N-Boc protected intermediate, tert-butyl this compound-4-carboxylate, which is a stable, crystalline solid amenable to further functionalization.[1][2]
Comparative Data
The following table summarizes the key quantitative data for the three synthetic routes discussed in this guide.
| Parameter | Route 1: From Diethyl Malonate | Route 2: From 1-(Hydroxymethyl)cyclopropylamine Derivative | Route 3: From 1-Aminocyclopropanecarboxylic Acid Derivative |
| Starting Material | Diethyl malonate | 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate | 1-Aminocyclopropanecarboxylic acid derivative |
| Key Reactions | Cyclopropanation, Hofmann rearrangement, Curtius rearrangement, Reduction | Substitution, Protection, Deprotection, Reduction | Amide coupling, Reduction, Cyclization |
| Overall Yield | Not explicitly stated, but individual step yields are reported (e.g., 70-76% for initial cyclopropanation)[4] | Not explicitly stated as an overall figure. | Not explicitly stated as an overall figure. |
| Number of Steps | Multiple steps (e.g., 8 steps described for a derivative)[3] | 4 main steps outlined.[5] | Multiple steps. |
| Reagents of Note | 1,2-dibromoethane, Sodium azide, Lithium aluminum hydride | Thionyl chloride, Benzylamine, Trifluoroacetic acid, Reducing agents | Benzylamine, Thionyl chloride, Potassium carbonate |
| Safety Considerations | Use of potentially hazardous reagents like sodium azide and lithium aluminum hydride. | Avoids the use of flammable and corrosive boron trifluoride diethyl etherate.[5] | Standard laboratory precautions required. |
Synthetic Route Visualizations
The following diagrams illustrate the conceptual workflows of the compared synthetic routes.
Caption: Route 1: Synthesis from Diethyl Malonate.
Caption: Route 2: From a 1-(Hydroxymethyl)cyclopropylamine derivative.[5]
Caption: Route 3: Synthesis from a 1-Aminocyclopropanecarboxylic acid derivative.
Experimental Protocols
The following are representative experimental protocols derived from the patent literature for key steps in the synthesis of this compound and its precursors.
Route 1: Key Step - Synthesis of Diethyl 1,1-cyclopropanedicarboxylate[4]
-
Materials: Diethyl malonate, 1,2-dibromoethane, potassium carbonate (K₂CO₃), tetrabutylammonium bromide (Bu₄NBr), dimethylformamide (DMF), ethyl acetate (EA).
-
Procedure: To a 250 mL three-necked reaction flask equipped with a reflux condenser and a drying tube, add diethyl malonate (24 g), 1,2-dibromoethane (33.8 g), K₂CO₃ (51.8 g), Bu₄NBr (0.24 g), and DMF (120 mL). The mixture is heated in an oil bath to 80°C and refluxed for 15 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The formed potassium salts are removed by filtration and washed with ethyl acetate (100 mL). The combined filtrates are concentrated under reduced pressure to remove the solvent, yielding diethyl 1,1-cyclopropanedicarboxylate (19.6 g, 70.3% yield).[4]
Route 2: Key Step - Deprotection of a p-Methoxybenzyloxycarbonyl Group[5]
-
Materials: Protected amine intermediate, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure: The protected intermediate is dissolved in dichloromethane. A solution of 5% to 25% trifluoroacetic acid in dichloromethane is added to the reaction mixture. The reaction is stirred at room temperature until the deprotection is complete, as monitored by TLC. The solvent and excess TFA are removed under reduced pressure to yield the deprotected amine, which is often used in the subsequent step without further purification.[5]
Route 3: Key Step - Synthesis of a Benzyl-protected Diamine Intermediate[6]
-
Materials: A suitable cyclopropane-containing precursor (e.g., a compound of formula IV in the patent), benzylamine, potassium carbonate, ice water.
-
Procedure: The starting material (882.0 g, 4.29 mol) is suspended in ice water (3.6 L). Benzylamine (919.1 g, 8.58 mol) is added, and the mixture is stirred at approximately 10°C for 15 minutes. The reaction is then heated to 50°C for 1 hour. Potassium carbonate (592.8 g, 4.29 mol) is added, and the reaction temperature is raised to 80°C with continued stirring for 6 hours. The reaction mixture is then cooled in a cold bath to 0-5°C, resulting in the precipitation of a large amount of solid. The solid is collected by filtration and dried to afford the desired product as a white, sand-like solid (791.0 g, 80.1% yield).[6]
Conclusion
The synthesis of this compound can be achieved through various synthetic routes, each with its own set of advantages and challenges. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and safety considerations associated with the reagents and reaction conditions. The method starting from diethyl malonate is a classical approach that builds the spirocycle from simple acyclic precursors, but it involves a greater number of steps. The routes described in more recent patents aim to improve upon earlier methods by offering safer reaction conditions or more convergent pathways. For researchers and drug development professionals, a careful evaluation of these factors is crucial for selecting the most appropriate synthetic strategy for their specific needs.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]
- 4. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 6. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives - Google Patents [patents.google.com]
validating the target engagement of 4,7-diazaspiro[2.5]octane-based inhibitors
For Researchers, Scientists, and Drug Development Professionals
The successful development of novel therapeutics, such as those based on the promising 4,7-diazaspiro[2.5]octane scaffold, is critically dependent on robust validation of on-target engagement. Confirming that a molecule binds to its intended target within a complex biological system is a crucial step in elucidating its mechanism of action and building confidence in its therapeutic potential.[1][2] This guide provides a comparative overview of key experimental methods for validating the target engagement of small molecule inhibitors, offering insights into their principles, applications, and the data they generate.
Comparing Key Methodologies for Target Engagement Validation
Choosing the right method to validate target engagement is contingent on several factors, including the nature of the target protein, the cellular localization of the target, and the stage of the drug discovery process.[3] The following tables summarize and compare prominent in-vitro, cellular, and in-vivo techniques.
In Vitro Biophysical Methods
These techniques utilize purified proteins to provide direct evidence of binding and detailed characterization of the inhibitor-target interaction.[4]
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA) |
| Principle | Measures changes in the refractive index at the surface of a sensor chip as the inhibitor binds to an immobilized target protein.[2][5] | Measures the heat released or absorbed during the binding of an inhibitor to a target protein in solution.[2][6] | Measures the change in the thermal stability of a target protein upon inhibitor binding, often detected by a fluorescent dye.[6][7] |
| Key Readouts | Binding affinity (KD), association (ka) and dissociation (kd) rates.[5] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[2][6] | Melting temperature (Tm) shift (ΔTm).[6] |
| Throughput | High | Low to Medium | High |
| Sample Consumption | Low | High | Low |
| Advantages | Real-time kinetics, label-free detection, high sensitivity.[5] | Provides a complete thermodynamic profile of the interaction, label-free.[2][6] | High throughput, cost-effective, widely applicable.[7] |
| Limitations | Requires immobilization of the target, which may affect its conformation.[5] | Requires large amounts of pure protein, lower throughput.[2] | Indirect measure of binding, may not be suitable for all proteins. |
Cellular Target Engagement Methods
These assays confirm that an inhibitor can access and bind to its target within a more physiologically relevant cellular environment.[1][8]
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Assay | Proximity Ligation Assay (PLA) |
| Principle | Based on the principle that inhibitor binding increases the thermal stability of the target protein in intact cells or cell lysates.[9][10] | Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled inhibitor or a competitive tracer.[2] | Detects the proximity of two antibody-labeled proteins, indicating a direct interaction or colocalization, which can be disrupted or stabilized by an inhibitor. |
| Key Readouts | Thermal shift (ΔTm) of the target protein.[10] | BRET ratio, which is proportional to the extent of inhibitor binding.[2] | Quantification of fluorescent signals, indicating the number of protein-protein interactions. |
| Throughput | Medium to High (HT-CETSA)[3] | High | Low to Medium |
| Advantages | Label-free for the inhibitor, applicable to native proteins in their natural environment.[9][10] | Real-time measurement in live cells, high sensitivity and specificity.[2] | High specificity and sensitivity, provides spatial information about the interaction within the cell. |
| Limitations | Requires a specific antibody for detection, the thermal shift may not be observable for all targets.[3] | Requires genetic modification of the target protein, dependent on the availability of a suitable fluorescent ligand or tracer.[2] | Requires specific primary antibodies, complex protocol. |
In Vivo Target Engagement Methods
Validating target engagement in a living organism is the ultimate confirmation of a drug candidate's ability to reach and interact with its intended target in a physiological setting.[11][12]
| Feature | Positron Emission Tomography (PET) | In Vivo CETSA® | Pharmacodynamic (PD) Biomarker Analysis |
| Principle | A non-invasive imaging technique that uses a radiolabeled version of the inhibitor or a competing ligand to visualize and quantify target occupancy in the body.[12] | Measures the thermal stabilization of the target protein in tissues or peripheral blood mononuclear cells (PBMCs) isolated from treated animals.[12][13] | Measures the modulation of a downstream molecule or pathway that is a direct consequence of target engagement.[11] |
| Key Readouts | Target occupancy (%), distribution of the inhibitor in different organs.[12] | Thermal shift (ΔTm) in ex vivo samples.[13] | Changes in the levels or activity of the biomarker. |
| Throughput | Low | Medium | High |
| Advantages | Provides quantitative, dynamic, and whole-body information non-invasively.[12] | Directly measures the physical interaction between the inhibitor and its target in a native environment.[12][13] | Can provide a functional readout of target engagement and its biological consequences.[11] |
| Limitations | Requires the synthesis of a radiolabeled tracer, expensive infrastructure.[12] | Invasive (requires tissue collection), ex vivo analysis may not fully reflect the in vivo state.[12] | The link between the biomarker and target engagement needs to be rigorously validated.[11] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) Protocol
This protocol provides a general workflow for performing a CETSA experiment to validate the engagement of a this compound-based inhibitor with its intracellular target.
1. Cell Treatment:
- Culture cells to an appropriate confluency.
- Treat cells with various concentrations of the this compound-based inhibitor or vehicle control for a specified duration.
2. Heating Step:
- After treatment, wash and resuspend the cells in a suitable buffer.
- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures for a defined time (e.g., 3 minutes) using a thermal cycler. A non-heated sample serves as a control.
3. Cell Lysis and Protein Quantification:
- Lyse the cells by freeze-thaw cycles or other appropriate methods.
- Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
- Collect the supernatant and determine the total protein concentration.
4. Target Protein Detection:
- Analyze the amount of soluble target protein in each sample using a specific detection method, such as Western blotting, ELISA, or mass spectrometry.[12]
5. Data Analysis:
- Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples.
- The shift in the melting temperature (ΔTm) indicates target engagement.
NanoBRET™ Target Engagement Assay Protocol
This protocol outlines the general steps for a NanoBRET™ assay to quantify the binding of a this compound-based inhibitor to its target in living cells.
1. Cell Preparation:
- Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.
- Plate the transfected cells in a suitable microplate.
2. Assay Setup:
- Prepare serial dilutions of the this compound-based inhibitor.
- Add the fluorescent NanoBRET™ tracer and the inhibitor dilutions to the cells.
3. Signal Detection:
- Incubate the plate for a specified period to allow for binding equilibrium.
- Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.
4. Data Analysis:
- Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
- Plot the BRET ratio as a function of the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
Visualizing Experimental Workflows and Pathways
CETSA Experimental Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Generic Kinase Inhibitor Signaling Pathway```dot
Caption: The logical progression of validating target engagement from in vitro to in vivo.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selvita.com [selvita.com]
- 3. benchchem.com [benchchem.com]
- 4. nuvisan.com [nuvisan.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Engagement Assay Services [conceptlifesciences.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. researchgate.net [researchgate.net]
- 11. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pelagobio.com [pelagobio.com]
Assessing the Metabolic Stability of 4,7-Diazaspiro[2.5]octane Analogs: A Comparative Guide
In the pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Rapid metabolism can lead to low bioavailability and the formation of potentially toxic byproducts, while excessively slow metabolism might result in drug accumulation and adverse effects.[1][2] The 4,7-diazaspiro[2.5]octane scaffold has emerged as a compelling structural motif in medicinal chemistry, often investigated as a bioisostere for more conventional diamine cores like piperazine.[3] Its rigid, three-dimensional geometry can offer advantages in target binding and physicochemical properties. This guide provides a framework for assessing the metabolic stability of this compound analogs, comparing their potential metabolic liabilities against a standard alternative, and offering detailed protocols for key in vitro assays.
Comparative Metabolic Stability: A Hypothetical Assessment
While specific experimental data on the metabolic stability of a broad range of this compound analogs is not extensively available in the public domain, we can construct a hypothetical comparison based on known metabolic pathways for similar amine-containing structures. The primary sites of metabolism for such scaffolds are often the nitrogen atoms and adjacent carbons, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4][5]
Here, we compare the potential metabolic fate of a generic this compound analog against a piperazine analog.
| Feature | This compound Analog | Piperazine Analog (Alternative) | Rationale for Stability Differences |
| Potential N-Dealkylation | Lower | Higher | The spirocyclic nature introduces steric hindrance around the nitrogen atoms, potentially reducing access for CYP enzymes. |
| Potential C-Oxidation | Moderate | Moderate to High | The cyclopropyl group may be susceptible to oxidative ring opening, though this is generally a less common metabolic pathway. The piperazine ring's carbons are more conformationally flexible and accessible. |
| Half-life (t½) in HLM (Predicted) | Longer | Shorter | Reduced susceptibility to N-dealkylation, a major clearance pathway for many piperazine-containing drugs, would likely extend the half-life. |
| Intrinsic Clearance (Clint) (Predicted) | Lower | Higher | A lower rate of metabolism corresponds to lower intrinsic clearance by hepatic enzymes.[6][7] |
Disclaimer: This table presents a hypothetical comparison to guide experimental design. Actual metabolic stability will be highly dependent on the specific substituents on the analog scaffolds.
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of this compound analogs, two primary in vitro assays are recommended: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[8][9]
Liver Microsomal Stability Assay
This assay is a high-throughput method to assess metabolism by Phase I enzymes, predominantly cytochrome P450s, which are abundant in liver microsomes.[4][10][11]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compounds (e.g., this compound analogs)
-
Pooled liver microsomes (human, rat, mouse, etc.)[10]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]
-
Phosphate buffer (100 mM, pH 7.4)
-
Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[6]
-
Internal standard for LC-MS/MS analysis
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system[13]
Procedure:
-
Preparation: Prepare stock solutions of test compounds and controls (e.g., 10 mM in DMSO). Create working solutions by diluting the stocks in buffer.
-
Incubation Mixture: In a 96-well plate, combine the liver microsomes (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1-3 µM) in phosphate buffer.[4][6]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.[12]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing an internal standard.[4][6]
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (0.693/t½) / (mg/mL microsomal protein)).[12]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[14][15][16]
Objective: To determine the in vitro intrinsic clearance of a test compound in a whole-cell system that mimics the in vivo environment more closely.[14]
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)[17]
-
Hepatocyte culture medium
-
Test compounds and controls
-
Internal standard
-
Acetonitrile
-
96-well plates
-
Incubator with orbital shaker (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Cell Preparation: Thaw and prepare a suspension of hepatocytes in the appropriate medium, ensuring high viability.
-
Incubation: Add the hepatocyte suspension to a 96-well plate (e.g., 0.5 x 10^6 cells/well).[18]
-
Compound Addition: Add the test compound to the wells (final concentration ~1 µM).[17]
-
Incubation and Sampling: Place the plate in an incubator at 37°C on an orbital shaker. At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots and terminate the metabolic activity by adding them to a plate containing cold acetonitrile with an internal standard.[14][18]
-
Sample Processing: Centrifuge the termination plate to pellet cell debris.
-
Analysis: Quantify the parent compound in the supernatant using LC-MS/MS.
-
Data Analysis: Similar to the microsomal assay, calculate the half-life and intrinsic clearance. The Clint value is typically expressed in µL/min/10^6 cells.[17]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the metabolic stability assays.
Caption: Workflow for the Liver Microsomal Stability Assay.
Caption: Workflow for the Hepatocyte Stability Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. nuvisan.com [nuvisan.com]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 17. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
Illuminating the Spirocyclic Scaffold: A Comparative Guide to NMR and Mass Spectrometry Analysis of 4,7-diazaspiro[2.5]octane
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural elucidation of 4,7-diazaspiro[2.5]octane, a valuable spirocyclic scaffold in medicinal chemistry. Due to the limited availability of public experimental data for the unprotected parent compound, this guide presents a combination of predicted spectroscopic data, analysis of a structurally related analogue, and detailed experimental protocols to empower researchers in their analytical workflows.
The unique three-dimensional architecture of spirocyclic compounds offers exciting possibilities in drug design, often leading to improved potency and pharmacokinetic properties. However, their compact and rigid nature can present challenges for structural characterization. Here, we delve into the application of two cornerstone analytical techniques, NMR and MS, to confidently identify and characterize the this compound core.
Comparative Spectroscopic Data Analysis
To facilitate a clear understanding, the following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the anticipated mass spectrometry fragmentation for this compound. For comparative purposes, experimental data for a structurally similar spirocyclic diamine, spiro[3.3]hepta-2,6-diamine, is included where available.
Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1, C2 | ~ 0.8 - 1.2 (m, 4H) | ~ 15 - 25 |
| C3 (spiro) | - | ~ 30 - 40 |
| C5, C8 | ~ 2.8 - 3.2 (m, 4H) | ~ 50 - 60 |
| C6 | ~ 3.0 - 3.4 (s, 2H) | ~ 55 - 65 |
| NH (4, 7) | ~ 1.5 - 2.5 (br s, 2H) | - |
Note: Predicted values are based on standard chemical shift increments and analysis of similar structures. Actual experimental values may vary.
Table 2: Mass Spectrometry Data and Expected Fragmentation
| Compound | Molecular Formula | Molecular Weight | Ionization Mode | Expected Key Fragments (m/z) |
| This compound | C₆H₁₂N₂[1] | 112.17 g/mol [1] | ESI+, EI | 113 ([M+H]⁺), 112 (M⁺·), 97, 83, 69, 56 |
Experimental Protocols
Detailed and robust experimental procedures are critical for obtaining high-quality, reproducible data. The following are generalized protocols for the NMR and mass spectrometry analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound or its salt form in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
For the free base, which may be less stable, fresh preparation is recommended. If using the dihydrochloride salt, D₂O is a suitable solvent.[2]
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or corresponding frequency for the spectrometer) NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-150 ppm.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.
4. 2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous assignment of all signals.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.
2. Electrospray Ionization (ESI-MS):
-
Instrument: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.
-
Parameters:
-
Ionization Mode: Positive ion mode is preferred for amines.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas (N₂): Flow rate adjusted to ensure a stable spray.
-
Drying Gas (N₂): Temperature set to 250-350 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
3. Electron Ionization (EI-MS):
-
Instrument: A GC-MS or a direct insertion probe on an EI-MS system.
-
Parameters:
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 30 to 300.
-
Visualization of Analytical Workflows and Fragmentation
To further clarify the analytical process, the following diagrams, generated using the DOT language, illustrate the logical workflow for structure confirmation and the predicted mass spectral fragmentation pathway.
Caption: Logical workflow for the structural confirmation of this compound.
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
References
Navigating the Chiral Maze: A Comparative Guide to the Separation of 4,7-Diazaspiro[2.5]octane Enantiomers
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the effective separation of enantiomers is a critical and often challenging step. This guide provides an objective comparison of prevalent techniques for the chiral resolution of 4,7-diazaspiro[2.5]octane, a valuable spirocyclic diamine building block in medicinal chemistry. We delve into the methodologies of diastereomeric salt crystallization, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), presenting a comprehensive overview of their principles, experimental protocols, and comparative performance.
The separation of stereoisomers is paramount in drug development, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This compound, with its rigid spirocyclic framework, presents a unique challenge for chiral separation. This guide aims to equip researchers with the necessary information to select and implement the most suitable resolution strategy for their specific needs.
At a Glance: Comparison of Chiral Separation Methods
| Feature | Diastereomeric Salt Crystallization | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase. | Differential interaction of enantiomers with a CSP using a supercritical fluid (typically CO2) as the mobile phase. |
| Typical Throughput | High (grams to kilograms) | Low to Medium (milligrams to grams) | Medium to High (grams) |
| Development Time | Potentially lengthy, requires screening of resolving agents and solvents. | Moderate, requires screening of columns and mobile phases. | Rapid, benefits from fast equilibration times. |
| Solvent Consumption | High | High | Low |
| Cost | Generally lower for large-scale production.[1] | High, especially for preparative scale due to expensive CSPs and solvent usage. | Lower than HPLC for preparative scale due to reduced solvent consumption and faster run times.[1] |
| Enantiomeric Purity | Can achieve high enantiomeric excess (>99%). | High enantiomeric excess is achievable. | High enantiomeric excess is achievable. |
In-Depth Analysis of Separation Techniques
Diastereomeric Salt Resolution: The Classical Approach
This method relies on the reaction of the racemic this compound with an enantiomerically pure chiral acid, such as tartaric acid or its derivatives, to form a pair of diastereomeric salts.[2] These diastereomers, having different physical properties, can then be separated by fractional crystallization due to their differing solubilities in a given solvent system.[2]
Experimental Protocol:
A general procedure for diastereomeric salt resolution involves the following steps:
-
Salt Formation: The racemic this compound is dissolved in a suitable solvent (e.g., methanol, ethanol). A solution of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent is added.
-
Crystallization: The mixture is allowed to cool, often with seeding, to induce the crystallization of the less soluble diastereomeric salt.
-
Isolation: The crystalline salt is isolated by filtration.
-
Liberation of Enantiomer: The resolved diastereomeric salt is treated with a base to liberate the free enantiomerically enriched amine, which is then extracted.
Chiral High-Performance Liquid Chromatography (HPLC): A Versatile Tool
Chiral HPLC is a powerful technique for both analytical and preparative-scale separation of enantiomers.[3] The separation is achieved by passing a solution of the racemic mixture through a column packed with a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation.
Experimental Protocol:
A typical chiral HPLC method development involves:
-
Column Screening: A variety of CSPs (e.g., polysaccharide-based, Pirkle-type) are screened with different mobile phases (normal-phase, reversed-phase, or polar organic mode).
-
Method Optimization: Once a suitable column and mobile phase are identified, parameters such as mobile phase composition, flow rate, and temperature are optimized to achieve the best resolution.
-
Preparative Separation: For isolation of enantiomers, the optimized analytical method is scaled up to a preparative column with a higher loading capacity.
Chiral Supercritical Fluid Chromatography (SFC): A Greener Alternative
Chiral SFC is a rapidly growing technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[1] SFC often provides faster separations and uses significantly less organic solvent compared to HPLC, making it a more environmentally friendly and cost-effective option for preparative separations.[1]
Experimental Protocol:
The workflow for developing a chiral SFC method is similar to that of HPLC:
-
Screening: A range of chiral columns are screened using a mobile phase of supercritical CO2 with a small percentage of a polar co-solvent (e.g., methanol, ethanol).
-
Optimization: Parameters such as co-solvent percentage, back pressure, temperature, and flow rate are adjusted to optimize the separation.
-
Preparative Scale-Up: The optimized method is transferred to a larger-scale preparative SFC system for the isolation of the individual enantiomers.
Conclusion
The choice of the most appropriate method for the chiral separation of this compound enantiomers depends on several factors, including the desired scale of separation, available instrumentation, and development timelines. Diastereomeric salt crystallization remains a viable and cost-effective option for large-scale production, provided a suitable resolving agent and crystallization conditions can be identified. Chiral HPLC offers high versatility and is well-suited for both analytical method development and smaller-scale preparative separations. For larger-scale purification with a focus on speed and sustainability, chiral SFC presents a compelling alternative with its reduced solvent consumption and faster run times. By understanding the principles and practical considerations of each technique, researchers can effectively navigate the challenges of chiral separation and efficiently obtain the desired enantiomerically pure this compound for their research and development endeavors.
References
Safety Operating Guide
Navigating the Safe Disposal of 4,7-Diazaspiro[2.5]octane in a Laboratory Setting
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to handle the compound in a controlled environment.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear two pairs of chemotherapy-tested gloves, a disposable gown, and safety goggles or a face shield. For handling the powder form, a respirator (e.g., N95) is necessary to prevent inhalation. |
| Handling Environment | All handling of 4,7-Diazaspiro[2.5]octane should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. |
| Spill Management | In case of a spill, absorb the material with an inert substance and collect it in a sealed, labeled container for hazardous waste. The spill area should then be decontaminated. |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and final disposal through a licensed service.
-
Waste Segregation : All materials contaminated with this compound must be segregated as hazardous chemical waste. This includes:
-
Unused Compound : The original container with any remaining powder.
-
Contaminated Labware : Disposable items such as pipette tips, gloves, and flasks.
-
Cleaning Materials : Wipes and absorbents used for decontamination.
-
-
Waste Containment :
-
Solid Waste : Transfer to a closable, clearly labeled salvage container designated for hazardous chemical waste.[1]
-
Liquid Waste : If the compound is in a solution, collect it in a dedicated, sealed, and leak-proof container. This container must be clearly marked as "Hazardous Chemical Waste" and list the contents.
-
-
Labeling and Storage :
-
All waste containers must be accurately labeled with the chemical name and associated hazards.
-
Store the sealed waste containers in a designated, secure area away from incompatible materials, adhering to institutional storage protocols for hazardous waste.
-
-
Final Disposal :
-
Decontamination :
-
Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with the compound. Use a suitable detergent solution followed by a disinfectant. All cleaning materials must be disposed of as hazardous waste.
-
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of waste generated during research involving this compound.
By adhering to these general yet crucial safety and disposal protocols, laboratories can ensure the safe management of this compound waste, protecting both personnel and the environment. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations for chemical waste disposal.
References
Personal protective equipment for handling 4,7-Diazaspiro[2.5]octane
Disclaimer: The following safety and handling information is based on data for derivatives of 4,7-Diazaspiro[2.5]octane, specifically its tert-butoxycarbonyl (Boc) protected forms. While the core structure is similar, the specific properties and hazards of this compound may vary. This guide should be used as a primary reference, but it is crucial to consult a specific Safety Data Sheet (SDS) for the exact product being used, if available, and to conduct a thorough risk assessment before handling.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and professionals in drug development who handle this compound and its derivatives.
I. Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the required PPE and recommended engineering controls.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To protect skin from accidental exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. | To prevent inhalation of harmful dust or vapors. |
| Engineering Controls | Work should be conducted in a chemical fume hood. | To minimize inhalation exposure and contain any spills. |
II. Health Hazard Information
Based on data from its derivatives, this compound is presumed to present the following hazards:
| Hazard | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
III. Step-by-Step Operational Plan
1. Preparation and Pre-Handling:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible and in good working order.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Put on all required personal protective equipment as detailed in the table above.
2. Handling the Compound:
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood to avoid inhalation of dust.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use.
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water. For large spills, evacuate the area and follow emergency procedures.
IV. Disposal Plan
-
Waste Collection: All waste materials containing this compound, including unused product, contaminated labware, and cleaning materials, should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Method: Dispose of the hazardous waste through a licensed waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.
V. Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
